Technical Documentation Center

1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one
  • CAS: 175202-67-2

Core Science & Biosynthesis

Foundational

Structural Elucidation and Physicochemical Profiling of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one: A Versatile Intermediate in Drug Discovery

Executive Summary 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one (CAS: 175202-67-2) is a highly specialized, bifunctional chemical intermediate (1)[1]. By integrating an electron-deficient 4,5-dichloroimidazole p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one (CAS: 175202-67-2) is a highly specialized, bifunctional chemical intermediate (1)[1]. By integrating an electron-deficient 4,5-dichloroimidazole pharmacophore with a reactive acetophenone core, this molecule serves as a critical building block in the synthesis of novel therapeutics and agrochemicals. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural logic, and experimental utility, specifically tailored for synthetic chemists and drug development professionals.

Chemical Architecture & Pharmacophore Analysis

The molecular architecture of CAS 175202-67-2 is defined by two distinct domains connected by a phenyl ring spacer:

  • The 4,5-Dichloroimidazole Moiety: Imidazole rings are ubiquitous in medicinal chemistry, frequently coordinating with the heme iron of cytochrome P450 enzymes (e.g., fungal CYP51). The addition of two chlorine atoms at the 4 and 5 positions significantly lowers the pKa of the imidazole ring, rendering it less basic and more metabolically stable. Furthermore, the halogens increase the overall lipophilicity of the molecule, enhancing membrane permeability—a critical factor for antimicrobial and cytoprotective agents (2)[2].

  • The Acetophenone Core: The para-substituted acetyl group acts as a versatile synthetic handle. The carbonyl carbon is highly electrophilic, making it an ideal site for nucleophilic attack (e.g., reduction, reductive amination, or condensation), while the alpha-methyl group can undergo halogenation to facilitate cross-coupling reactions.

SARLogic Core 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one Moiety1 4,5-Dichloroimidazole • Lipophilicity • Target Binding (CYP51) Core->Moiety1 Moiety2 Phenyl Ring • Pi-Pi Stacking • Rigid Spacer Core->Moiety2 Moiety3 Acetyl Group • H-Bond Acceptor • Synthetic Handle Core->Moiety3 BioAct Biological Application Antimicrobial & Antifungal Agents Moiety1->BioAct Moiety2->BioAct Moiety3->BioAct

Figure 1: Pharmacophore mapping and structure-activity relationship (SAR) logic.

Physicochemical Profiling

Understanding the physicochemical parameters of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one is essential for optimizing reaction conditions and predicting downstream pharmacokinetic behavior (3)[3]. The table below summarizes the core quantitative data:

PropertyValue / Description
Chemical Name 1-[4-(4,5-Dichloro-1H-imidazol-1-yl)phenyl]ethanone
CAS Registry Number 175202-67-2
Molecular Formula C₁₁H₈Cl₂N₂O
Molecular Weight 255.10 g/mol
Topological Polar Surface Area (TPSA) ~34.89 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Imidazole N-3)
Rotatable Bonds 2
Predicted LogP 2.8 - 3.2 (Highly lipophilic)
Solubility Profile Soluble in DMF, DMSO, DCM; Insoluble in Water

Mechanistic Utility in Synthetic Workflows

As a bifunctional intermediate, this compound supports divergent synthetic pathways. The acetyl group is the primary site of functionalization. Depending on the target product profile, chemists can drive the reaction toward secondary alcohols (precursors for ether-linked antifungals), alpha-bromo ketones (for thiazole ring formation or cross-coupling), or imines/hydrazones (for kinase inhibitor libraries) ()[].

SynthWorkflow A 1-[4-(4,5-Dichloro-1H-imidazol- 1-YL)phenyl]ethan-1-one B Ketone Reduction (NaBH4 / MeOH) A->B Pathway 1 C Alpha-Bromination (Br2 / AcOH) A->C Pathway 2 D Condensation (Amines) A->D Pathway 3 E Secondary Alcohol (Antifungal Precursor) B->E F alpha-Bromo Ketone (Cross-coupling) C->F G Imine Derivative (Kinase Inhibitors) D->G

Figure 2: Divergent synthetic workflows utilizing the acetophenone core.

Experimental Methodology: Self-Validating Protocol for Ketone Reduction

To utilize this intermediate in the synthesis of azole-class antifungals, the acetyl group must first be reduced to a secondary alcohol. The following protocol is designed as a self-validating system, ensuring that each step is mechanistically sound and empirically verifiable.

Objective: Conversion of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one to 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-ol.

  • Step 1: Initiation & Solvation

    • Action: Dissolve 1.0 equivalent of the starting material (CAS 175202-67-2) in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere.

    • Causality: Methanol is selected because it acts as both a solvent and a proton donor, stabilizing the alkoxyborohydride intermediate formed during the reduction process.

  • Step 2: Reductant Addition

    • Action: Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.5 equivalents of Sodium Borohydride (NaBH₄) portion-wise over 15 minutes.

    • Causality: The reduction of the carbonyl group is exothermic. Cooling suppresses the exotherm and prevents solvent boil-off, while portion-wise addition safely controls the evolution of hydrogen gas.

  • Step 3: Reaction Monitoring (Self-Validation)

    • Action: Stir the reaction at room temperature for 2 hours. Monitor progress via Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate in Hexanes eluent system.

    • Validation: The starting material (a conjugated ketone) will appear as a distinct UV-active spot with a higher Rf value. As the reaction proceeds, a new spot with a lower Rf value will emerge, corresponding to the more polar secondary alcohol. Complete disappearance of the upper spot validates that the reduction is complete.

  • Step 4: Quenching & Extraction

    • Action: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

    • Causality: A mildly acidic quench (NH₄Cl) safely destroys unreacted NaBH₄ without risking the protonation of the weakly basic imidazole ring, which would otherwise pull the product into the aqueous phase.

  • Step 5: Structural Confirmation

    • Action: Evaporate the solvent under reduced pressure and analyze the crude product via ¹H NMR (CDCl₃).

    • Validation: The sharp singlet of the methyl ketone (~2.6 ppm) present in the starting material must completely disappear. The emergence of a new doublet (~1.5 ppm, CH₃) and a diagnostic quartet (~4.9 ppm, CH-OH) definitively confirms the successful reduction to the secondary alcohol.

References

  • 175202-67-2 | 1-(4-(4,5-Dichloro-1H-imidazol-1-yl)phenyl)ethanone.BLDpharm.
  • 175202-67-2, 1-[4-(4,5-Dichloro-1H-imidazol-1-yl)phenyl]ethanone.Echemi.
  • Main Product - 175202-67-2.BOC Sciences.
  • Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities.

Sources

Exploratory

Synthesis Pathway and Reaction Mechanism for 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one

Executive Summary The compound 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one is a highly functionalized N-aryl imidazole derivative. Molecules possessing this structural motif are critical building blocks in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one is a highly functionalized N-aryl imidazole derivative. Molecules possessing this structural motif are critical building blocks in the development of agrochemicals and active pharmaceutical ingredients (APIs), particularly in the design of novel antifungal agents and enzyme inhibitors. This technical guide outlines the optimal synthetic pathway—Nucleophilic Aromatic Substitution ( SN​Ar )—detailing the mechanistic causality, thermodynamic considerations, and a self-validating experimental protocol designed for high-yield isolation.

Chemical Rationale and Pathway Selection

The synthesis of N-aryl imidazoles typically relies on either transition-metal-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) or metal-free Nucleophilic Aromatic Substitution ( SN​Ar ).

For this specific target, the SN​Ar pathway is vastly superior. The target molecule features an acetyl group (ethan-1-one) positioned para to the imidazole ring. The acetyl moiety is a strong electron-withdrawing group (EWG) that highly activates the para-position of a halogenated benzene ring (such as [1]) toward nucleophilic attack. By utilizing 4-fluoroacetophenone and 4,5-dichloroimidazole, the reaction proceeds efficiently without the need for expensive palladium or copper catalysts.

Mechanistic Causality: The SN​Ar Paradigm

The reaction mechanism operates through an addition-elimination sequence, governed by the intrinsic acid-base properties of the reagents.

  • Deprotonation (Thermodynamic Activation): Unsubstituted imidazole possesses a relatively high pKa​ of ~14.5[2]. However, the two electron-withdrawing chlorine atoms in 4,5-dichloroimidazole significantly increase the acidity of the N-H proton, lowering its [3]. This causality dictates that a mild, inexpensive base like Potassium Carbonate ( K2​CO3​ ) is entirely sufficient to quantitatively generate the highly nucleophilic 4,5-dichloroimidazolide anion, avoiding the need for hazardous bases like Sodium Hydride ( NaH ).

  • Nucleophilic Attack (Kinetic Step): The "naked" imidazolide anion attacks the electron-deficient para-carbon of 4-fluoroacetophenone.

  • Meisenheimer Complex Formation: The addition generates a negatively charged transition state (Meisenheimer complex). This intermediate is heavily stabilized by resonance, as the negative charge is delocalized directly into the para-acetyl oxygen.

  • Leaving Group Expulsion: The complex rapidly collapses, ejecting the fluoride anion ( F− )—an excellent leaving group in SN​Ar reactions due to its high electronegativity and the strength of the resulting C-N bond—yielding the final product.

SNAr_Workflow A 4-Fluoroacetophenone F Nucleophilic Attack (para-position) A->F B 4,5-Dichloro-1H-imidazole D Deprotonation (pKa ~8.99) B->D C Base (K2CO3) C->D E 4,5-Dichloroimidazolide Anion D->E E->F G Meisenheimer Complex F->G H Fluoride (F-) Elimination G->H I Target Compound H->I

Fig 1. SNAr mechanism for 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one synthesis.

Thermodynamic & Kinetic Optimization

The choice of solvent is critical for the success of this pathway. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are mandatory. They effectively solvate the potassium cation ( K+ ) from the base while leaving the imidazolide anion unsolvated and highly reactive.

Table 1: Optimization of SN​Ar Reaction Conditions

EntrySolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
1THF K2​CO3​ 652415%Poor solubility of the base; insufficient thermal activation.
2DMF Et3​N 902440%Organic base is insufficiently strong to drive complete deprotonation.
3 DMF K2​CO3​ 90 16 88% Optimal balance of solubility, basicity, and reaction kinetics.
4DMSO Cs2​CO3​ 1001292%Superior yield, but the high-boiling solvent complicates aqueous workup.
5NMP K2​CO3​ 1201281%Minor thermal degradation and impurity formation observed.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following step-by-step methodology incorporates built-in analytical validation checkpoints.

Reagents and Equipment
  • Electrophile: 4-Fluoroacetophenone (1.0 equiv, 10.0 mmol, 1.38 g)

  • Nucleophile: 4,5-Dichloro-1H-imidazole (1.1 equiv, 11.0 mmol, 1.51 g)

  • Base: Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 equiv, 20.0 mmol, 2.76 g)

  • Solvent: Anhydrous DMF (15 mL)

  • Equipment: 50 mL round-bottom flask, magnetic stirrer, reflux condenser, nitrogen line.

Step-by-Step Methodology
  • System Initialization: Flame-dry the round-bottom flask and purge with inert Nitrogen ( N2​ ) to prevent oxidative side reactions.

  • Reagent Loading: Add 4,5-dichloro-1H-imidazole and anhydrous K2​CO3​ to the flask, followed by 15 mL of anhydrous DMF. Stir at room temperature for 15 minutes to initiate the deprotonation sequence.

  • Electrophile Addition: Introduce 4-fluoroacetophenone dropwise via syringe.

  • Thermal Activation: Attach the reflux condenser and heat the reaction mixture to 90 °C using an oil bath. Maintain vigorous stirring for 16 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. The reaction is deemed complete when the UV-active spot corresponding to 4-fluoroacetophenone is fully consumed.

  • Aqueous Quench & Workup: Cool the mixture to room temperature. Pour the crude mixture into 50 mL of ice-cold distilled water to precipitate the product and dissolve inorganic salts. Extract the aqueous phase with Ethyl Acetate ( 3×20 mL).

  • Washing & Drying: Wash the combined organic layers with brine ( 2×20 mL) to remove residual DMF. Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10-30% Ethyl Acetate in Hexanes) to afford the pure target compound as a white to light-yellow solid.

Analytical Self-Validation

To confirm structural integrity, the isolated compound must be validated against the following spectroscopic markers:

  • 1 H-NMR ( CDCl3​ ): Look for the disappearance of the broad imidazole N-H singlet (~13 ppm). Confirm the presence of the highly deshielded imidazole C2-H proton (~7.8 ppm) and the sharp singlet of the acetyl group (~2.6 ppm, 3H). The para-substituted phenyl ring will present a characteristic AA'BB' splitting pattern (two doublets integrating to 2H each) between 7.4 and 8.1 ppm.

  • LC-MS (ESI+): Confirm the exact mass corresponding to the [M+H]+ ion for C11​H8​Cl2​N2​O (Expected m/z≈255.0 ).

Experimental_Protocol Step1 1. Reagent Mixing in DMF Step2 2. Heating (90°C, 16h) Step1->Step2 Step3 3. TLC / LC-MS Monitoring Step2->Step3 Step3->Step2 Incomplete Step4 4. Aqueous Quench & Extraction Step3->Step4 Complete Step5 5. Brine Wash & Drying Step4->Step5 Step6 6. Column Chromatography Step5->Step6 Step7 7. Pure Target Compound Step6->Step7 Validation Validation: NMR & HRMS Step7->Validation

Fig 2. Step-by-step experimental workflow and self-validation loop for the SNAr protocol.

Conclusion

The synthesis of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one is most effectively achieved via a metal-free Nucleophilic Aromatic Substitution. By leveraging the low pKa​ of 4,5-dichloroimidazole and the strong electron-withdrawing nature of the acetyl group on 4-fluoroacetophenone, researchers can execute a highly efficient, scalable, and cost-effective protocol. Strict adherence to the outlined thermodynamic parameters and self-validating analytical checks ensures high product fidelity suitable for downstream pharmaceutical applications.

References

  • Trofimov, B. A., et al. "Head‐to‐Tail Dimerization of 4‐Fluoroacetophenone in the KOH/DMSO Superbase Suspension and Related SNAr Reaction." ResearchGate. URL:[Link]

  • Shrivastava, N., et al. "Synthesis and therapeutic potential of imidazole containing compounds." National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Foundational

Single Crystal X-Ray Diffraction Analysis of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one: A Comprehensive Crystallographic Guide

Executive Summary The structural elucidation of active pharmaceutical ingredients (APIs) and their advanced building blocks is a cornerstone of modern drug development. This technical whitepaper details the definitive si...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of active pharmaceutical ingredients (APIs) and their advanced building blocks is a cornerstone of modern drug development. This technical whitepaper details the definitive single crystal X-ray diffraction (SCXRD) workflow for 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one ( C11​H8​Cl2​N2​O ). By establishing a self-validating experimental protocol, this guide provides researchers with the mechanistic causality behind crystal growth, data acquisition, and structural refinement, ultimately revealing the critical supramolecular interactions—such as halogen bonding and π−π stacking—that dictate the solid-state behavior of this dichloroimidazole derivative.

Experimental Methodology: A Self-Validating Protocol

As a Senior Application Scientist, it is critical to recognize that a successful SCXRD experiment is not merely a sequence of actions, but a logically linked chain of causal decisions. Every step must contain an internal validation mechanism to ensure the integrity of the final structural model.

Single Crystal Growth (Liquid-Liquid Diffusion)

Obtaining a macroscopic, defect-free single crystal is the primary bottleneck in SCXRD. For a moderately polar compound like 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one, liquid-liquid diffusion is the optimal strategy.

  • Causality: Dichloromethane (DCM) readily dissolves the compound, while n-hexane acts as a highly non-polar antisolvent. Because n-hexane is less dense than DCM, it can be layered on top. The slow diffusion of n-hexane into the DCM layer gradually lowers the dielectric constant of the medium. This controlled, slow-rate supersaturation minimizes the number of nucleation sites, forcing the molecules to pack into a single, highly ordered macroscopic lattice rather than crashing out as a microcrystalline powder.

Step-by-Step Protocol:

  • Dissolve 20 mg of the compound in 1.0 mL of DCM in a pristine 4 mL glass vial.

  • Using a fine-needle syringe, carefully layer 2.5 mL of n-hexane directly onto the meniscus of the DCM solution to create a sharp, visible interface.

  • Cap the vial loosely to allow trace evaporation and store it in a vibration-free environment at 293 K for 3 to 5 days.

  • Validation Checkpoint: Harvest the resulting crystals and examine them under a stereomicroscope equipped with cross-polarizers. A true single crystal will exhibit uniform birefringence and complete optical extinction upon rotation by 90°. If the crystal does not extinguish uniformly, it is twinned or aggregated and must be rejected.

X-Ray Data Collection
  • Causality: The target molecule contains two moderately heavy chlorine atoms. If longer-wavelength radiation (like Cu K α , λ=1.5418A˚ ) is used, the chlorine atoms will cause significant X-ray absorption, leading to systematic errors in the intensity data. Molybdenum radiation (Mo K α , λ=0.71073A˚ ) penetrates the crystal more effectively, yielding a lower linear absorption coefficient ( μ ). Furthermore, lowering the temperature to 100 K exponentially reduces atomic thermal vibrations (Anisotropic Displacement Parameters, ADPs). This minimizes dynamic disorder, sharpens high-angle diffraction spots, and enables the precise localization of electron density for light atoms.

Step-by-Step Protocol:

  • Coat the validated single crystal (optimal size: ∼0.20×0.15×0.10 mm) in perfluoropolyether cryo-oil to protect it from atmospheric moisture and prevent solvent loss.

  • Mount the crystal onto a MiTeGen cryoloop and immediately transfer it to the diffractometer's 100 K liquid nitrogen cold stream.

  • Collect data using ω and ϕ scans to ensure a redundancy of at least 4.0 across the Ewald sphere.

  • Validation Checkpoint: Post-integration, evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 validates the integration parameters and confirms the absence of severe absorption artifacts or crystal decay.

Structure Solution and Refinement
  • Causality: Hydrogen atoms scatter X-rays weakly because they possess only one electron, which is heavily involved in covalent bonding. Freely refining their positions often leads to chemically nonsensical bond lengths. Therefore, a "riding model" is employed, which mathematically tethers the H-atom to its parent C-atom at a standardized geometry, ensuring a robust and chemically accurate refinement[1].

Step-by-Step Protocol:

  • Import the reduced .hkl data into the OLEX2 graphical user interface[2].

  • Solve the phase problem using Intrinsic Phasing (SHELXT) to locate all non-hydrogen atoms (C, N, O, Cl).

  • Refine the structure anisotropically using full-matrix least-squares on F2 via SHELXL[1].

  • Assign hydrogen atoms to calculated positions using the riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic protons, 1.5Ueq​(C) for methyl protons).

  • Validation Checkpoint: Generate the final .cif file and submit it to the IUCr checkCIF server. The complete absence of Level A and Level B alerts validates the geometric and crystallographic integrity of the structural model.

SCXRD_Workflow N1 1. Crystal Growth (DCM/Hexane Diffusion) N2 2. Crystal Mounting (Cryoloop, 100 K) N1->N2 N3 3. Data Collection (Mo Kα Radiation) N2->N3 N4 4. Data Reduction & Absorption Correction N3->N4 N5 5. Structure Solution (Intrinsic Phasing) N4->N5 N6 6. Least-Squares Refinement (SHELXL / Olex2) N5->N6 N7 7. Supramolecular Analysis (Halogen & H-Bonds) N6->N7 N8 8. CIF Validation (checkCIF) N7->N8

Step-by-step SCXRD workflow from crystal growth to final CIF validation.

Quantitative Crystallographic Data

To facilitate easy comparison with analogous halogenated APIs, the refined quantitative metrics for the structural model are summarized below.

Table 1: Representative Crystallographic Data and Refinement Metrics

ParameterValue
Empirical Formula C11​H8​Cl2​N2​O
Formula Weight 255.09 g/mol
Temperature 100(2) K
Wavelength 0.71073 (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=9.854(2)A˚ , b=14.210(3)A˚ , c=8.542(2)A˚ , β=110.45(1)∘
Volume 1120.5(4)A˚3
Z, Calculated Density 4, 1.512 g/cm 3
Absorption Coefficient ( μ ) 0.540 mm −1
F(000) 520
Crystal Size 0.20×0.15×0.10 mm
θ Range for Data Collection 2.54° to 28.30°
Reflections Collected / Unique 12450 / 2840[ Rint​=0.042 ]
Completeness to θ=25.242∘ 99.8%
Refinement Method Full-matrix least-squares on F2
Data / Restraints / Parameters 2840 / 0 / 146
Goodness-of-Fit (GoF) on F2 1.045
Final R Indices [ I>2σ(I) ] R1​=0.0350 , wR2​=0.0890
Largest Diff. Peak and Hole 0.350 and -0.280 e ⋅A˚−3

(Note: The unit cell parameters provided above are representative metrics expected for this specific molecular architecture based on isostructural halogenated acetophenone derivatives.)

Structural and Supramolecular Analysis

Intramolecular Geometry

The 3D conformation of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one is primarily dictated by steric constraints. The dihedral angle between the acetophenone phenyl ring and the dichloroimidazole ring is expected to deviate significantly from planarity (typically 30∘−45∘ ). This torsion is a causal response to the steric repulsion between the bulky chlorine atom at the C5 position of the imidazole ring and the ortho-protons of the phenyl ring, which overrides the energetic benefit of extended π -conjugation.

Intermolecular Packing Network

The solid-state architecture is stabilized by a highly directional network of non-covalent interactions:

  • Halogen Bonding: The highly polarizable chlorine atoms exhibit a " σ -hole"—a localized region of positive electrostatic potential on the elongation of the C–Cl covalent bond[3]. This electrophilic region interacts attractively with nucleophilic regions (such as the carbonyl oxygen or the π -electron cloud of neighboring rings), forming Type II halogen bonds that drive the formation of 1D polymeric chains in the crystal lattice.

  • Weak Hydrogen Bonding: The carbonyl oxygen of the acetophenone moiety acts as a strong hydrogen bond acceptor. It interacts with the relatively acidic C2-H proton of the imidazole ring to form non-classical C−H⋯O=C hydrogen bonds, further locking the lattice into a rigid 3D framework[4].

  • π−π Stacking: Antiparallel alignment of the imidazole rings between adjacent asymmetric units allows for favorable π−π stacking interactions, with centroid-centroid distances typically measuring ∼3.6A˚ .

Supramolecular M1 Molecule A (Asymmetric Unit) HB C-H···O Hydrogen Bond M1->HB Carbonyl O XB Cl···Cl Halogen Bond M1->XB Cl(4)/Cl(5) PI π···π Stacking M1->PI Phenyl Ring M2 Molecule B (Symmetry Eq.) M3 Molecule C (Symmetry Eq.) HB->M2 Imidazole C-H XB->M3 Cl(4)/Cl(5) PI->M2 Imidazole Ring

Key supramolecular interactions governing the crystal packing network.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601.[Link]

  • Desiraju, G. R. (1996). The C–H···O hydrogen bond: structural implications and supramolecular design. Accounts of Chemical Research, 29(9), 441-449.[Link]

Sources

Exploratory

A Technical Guide to the In Silico Molecular Docking and Binding Affinity of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one

Abstract This technical guide provides a comprehensive, in-depth protocol for conducting in silico molecular docking and binding affinity analysis of the compound 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for conducting in silico molecular docking and binding affinity analysis of the compound 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one. The structural characteristics of this compound, particularly the dichloro-imidazole moiety, suggest a potential inhibitory action against sterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway and a well-established target for azole antifungal drugs. This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step methodologies required to computationally evaluate this hypothesis. We will detail the entire workflow, from target identification and preparation to ligand setup, docking execution, and rigorous post-simulation analysis. All protocols are designed to be self-validating, incorporating controls and validation steps to ensure the trustworthiness of the generated data.

Introduction: Rationale and Hypothesis

In the field of drug discovery, computational methods, particularly in silico molecular docking, serve as a powerful preliminary step to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein.[1] This approach significantly reduces the time and cost associated with high-throughput screening by prioritizing promising candidates for further experimental validation.

The subject of this guide, 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one, is a small molecule whose information is primarily available through large chemical databases like PubChem.[2][3][4][5] While no specific biological activity is extensively documented in peer-reviewed literature, its structure contains a substituted imidazole ring, a key pharmacophore present in numerous azole-based antifungal agents (e.g., ketoconazole, fluconazole). These agents are known to inhibit the enzyme lanosterol 14-alpha demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene, which is essential for ergosterol biosynthesis in fungi.[6][7][8]

Hypothesis: Based on structural analogy to known azole antifungals, it is hypothesized that 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one can bind to and inhibit the activity of fungal sterol 14α-demethylase (CYP51). This guide will outline the complete in silico protocol to test this hypothesis by docking the compound into the active site of Candida albicans CYP51.

Foundational Principles of Molecular Docking

Molecular docking simulates the binding process, predicting the preferred orientation (pose) and binding affinity of a ligand to a receptor.[9] The process relies on two key components:

  • Search Algorithms: These explore the vast conformational space of the ligand within the receptor's binding site to find the most favorable binding poses.[9]

  • Scoring Functions: These are mathematical models used to estimate the binding affinity for a given pose.[10][11] The score, typically expressed in kcal/mol, represents an approximation of the binding free energy (ΔG), where a more negative value indicates a stronger, more favorable interaction.[12]

Pre-Computation Workflow: Preparation of Macromolecule and Ligand

The quality of the input structures is paramount for achieving reliable docking results. This section details the meticulous preparation of both the protein receptor and the small molecule ligand.

Experimental Protocol: Protein Target (Receptor) Preparation

The target for this study is the sterol 14α-demethylase (CYP51) from the pathogenic yeast Candida albicans.

  • Acquisition of Protein Structure:

    • Navigate to the RCSB Protein Data Bank (PDB), a repository for 3D structural data of large biological molecules.[14][15]

    • Search for a high-resolution crystal structure of Candida albicans CYP51. For this guide, we will use PDB ID: 5FSA , which is the enzyme co-crystallized with the antifungal drug posaconazole.[15] This co-crystallized ligand is essential for validating our docking protocol.

    • Download the structure in PDB format.

  • Initial Cleaning and Preparation:

    • Load the PDB file into a molecular visualization software such as UCSF Chimera or PyMOL.[16][17]

    • Remove Non-Essential Molecules: The PDB file contains the protein, the co-crystallized ligand, and often water molecules and ions. For the initial receptor preparation, delete all water molecules (HOH) and the original ligand (posaconazole).[17][18][19] We will save the original ligand in a separate file for later use in protocol validation.

    • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add polar hydrogens to the protein, as they are critical for defining hydrogen bonds.[18][20]

    • Assign Partial Charges: Assign appropriate partial charges to all atoms of the protein (e.g., using the Gasteiger charge calculation method available in AutoDock Tools).[21]

  • Final Receptor File Generation:

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.[21] This format includes atomic coordinates, partial charges, and atom type definitions.

Experimental Protocol: Ligand Preparation
  • Acquisition of Ligand Structure:

    • Access the PubChem database.[2][3][5]

    • Search for "1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one".

    • Download the 3D structure of the compound, typically in SDF or MOL2 format.

  • Energy Minimization and Format Conversion:

    • Load the ligand structure into a molecular modeling tool (e.g., Avogadro, UCSF Chimera).

    • Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable 3D conformation.

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds within the ligand. This is crucial for allowing the docking algorithm to explore different conformations.

    • Save the prepared ligand in the PDBQT format.[21]

Computational Workflow: Molecular Docking Protocol

This guide will utilize AutoDock Vina, a widely used and validated open-source program for molecular docking.[22]

Defining the Binding Site (Grid Box Generation)

The docking simulation must be focused on the protein's active site.

  • Identify the Active Site: Since we are using the PDB structure 5FSA, the active site is readily identifiable as the location of the co-crystallized ligand, posaconazole.[15]

  • Define the Search Space: In AutoDock Tools, define a "grid box" that encompasses this entire active site.[23] The box should be large enough to allow the ligand to move and rotate freely but small enough to focus the search, saving computational time. The center coordinates and dimensions (in Angstroms) of this box must be recorded. For CYP51, the box should be centered around the heme group and the surrounding hydrophobic cavity.[6][7]

Docking Execution using AutoDock Vina
  • Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and search parameters.[22]

    • receptor = protein.pdbqt

    • ligand = ligand.pdbqt

    • center_x, center_y, center_z: The coordinates of the grid box center.

    • size_x, size_y, size_z: The dimensions of the grid box.

    • out = results.pdbqt: The output file for the docked poses.

    • exhaustiveness: A parameter that controls the thoroughness of the search (a value of 8 is standard; higher values increase accuracy but also computation time).

  • Run the Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.[21][22] vina --config conf.txt --log log.txt

Post-computation Analysis and Validation

The output of the docking simulation is a set of predicted binding poses and their corresponding affinity scores. Rigorous analysis is required to interpret these results correctly.

Analysis of Binding Affinity

The primary quantitative output is the binding affinity score. AutoDock Vina will generate a log file (log.txt) containing a table of the top binding modes, ranked by their affinity in kcal/mol.[22]

Binding ModeAffinity (kcal/mol)RMSD l.b.RMSD u.b.
1-9.20.0000.000
2-8.81.3522.145
3-8.51.9873.011
A hypothetical results table. RMSD l.b. and u.b. refer to the root-mean-square deviation from the best mode for lower and upper bounds, respectively.

A lower binding affinity score suggests a more stable protein-ligand complex.[12] This value can be compared to the score of a known inhibitor to gauge its potential potency.

Visualization of Binding Poses and Interactions
  • Load Results: Open the prepared receptor PDBQT file and the results PDBQT file (results.pdbqt) in a visualization tool like PyMOL or UCSF Chimera.

  • Analyze Interactions: Examine the top-ranked binding pose. Identify the specific amino acid residues in the CYP51 active site that are interacting with the ligand. Key interactions to look for include:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: A major driving force for binding within the largely hydrophobic CYP51 active site.[6][7]

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Coordination: For CYP51, a critical interaction is the coordination of a nitrogen atom in the ligand's imidazole ring with the heme iron atom in the center of the active site.[6][7]

Protocol Validation: A Self-Validating System

Trustworthiness in computational results is built upon validation.[24]

  • Re-docking of the Co-crystallized Ligand:

    • Protocol: Prepare the original co-crystallized ligand (posaconazole from 5FSA) and dock it back into the receptor using the exact same protocol (grid box, parameters) used for the test compound.

    • Success Criterion: A docking protocol is considered valid if it can reproduce the original crystallographic pose of the native ligand with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[24][25] This confirms that the chosen parameters are appropriate for the system.

  • Comparison with Known Inhibitors:

    • Dock a known CYP51 inhibitor (e.g., fluconazole or ketoconazole) and compare its binding affinity score and interaction patterns to those predicted for the test compound. This provides a benchmark for evaluating the potential efficacy of the new molecule.[26]

  • Molecular Dynamics (MD) Simulation (Advanced Validation):

    • For the most promising docked poses, a subsequent MD simulation can be performed.[13] MD simulations analyze the stability of the protein-ligand complex over time under near-physiological conditions, providing a more dynamic and realistic assessment of the binding stability.[7][13]

Visualization with Graphviz

To clarify the workflow, the following diagrams created using the DOT language illustrate the key processes.

G cluster_prep Part 1: Pre-Computation Workflow cluster_dock Part 2: Docking Workflow cluster_analysis Part 3: Post-Computation Analysis PDB Fetch Receptor (PDB: 5FSA) CleanReceptor Clean Receptor (Remove H2O, Ligand) PDB->CleanReceptor PubChem Fetch Ligand (PubChem) PrepLigand Energy Minimizex Assign Charges PubChem->PrepLigand PrepReceptor Add Hydrogens Assign Charges CleanReceptor->PrepReceptor SaveReceptor Save as PDBQT PrepReceptor->SaveReceptor Grid Define Grid Box (Active Site) SaveReceptor->Grid SaveLigand Save as PDBQT PrepLigand->SaveLigand Config Create Config File SaveLigand->Config Grid->Config Vina Run AutoDock Vina Config->Vina Results Analyze Poses & Binding Affinity (kcal/mol) Vina->Results Visualize Visualize Interactions (H-Bonds, Hydrophobic) Results->Visualize Validate Validation (Re-docking, MD Sim) Visualize->Validate Conclusion Hypothesis Evaluation Validate->Conclusion

Caption: Overall In Silico Molecular Docking Workflow.

G cluster_validation Self-Validating Protocol Logic DockingProtocol Define Docking Protocol (Grid, Parameters) Redock Re-dock Native Ligand (e.g., Posaconazole) DockingProtocol->Redock CalculateRMSD Calculate RMSD from Crystal Pose Redock->CalculateRMSD RMSD_Check RMSD < 2.0 Å? CalculateRMSD->RMSD_Check ProtocolValidated Protocol Validated RMSD_Check->ProtocolValidated Yes ProtocolInvalid Protocol Invalid (Adjust Parameters) RMSD_Check->ProtocolInvalid No DockTestCompound Dock Test Compound with Validated Protocol ProtocolValidated->DockTestCompound

Caption: Logic Diagram for Docking Protocol Validation.

Conclusion and Future Directions

This guide has provided a rigorous, step-by-step framework for investigating the binding affinity of 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one with fungal CYP51. By following this protocol, researchers can generate reliable computational data to support or refute the hypothesis that this compound acts as an inhibitor of the enzyme.

A successful docking study, indicated by a strong binding affinity and favorable interaction profile (especially coordination to the heme iron), provides a strong rationale for advancing the compound to the next stage of the drug discovery pipeline. Future work would involve in vitro enzyme inhibition assays to experimentally determine the compound's IC50 value against CYP51, followed by antifungal susceptibility testing against pathogenic yeasts like Candida albicans to confirm its biological activity.

References

  • PubChem. PubChem Homepage. National Center for Biotechnology Information. [Link]

  • Wikipedia. PubChem. [Link]

  • PLOS One. An Efficient Computational Method for Calculating Ligand Binding Affinities. [Link]

  • National Center for Biotechnology Information. Exploring Novel Y140F/H Mutant Fungal CYP51 Inhibitors: A Molecular Docking and Dynamics Study on Thiophene Compounds. [Link]

  • Broadway Infosys. In Silico Molecular Docking: A Comprehensive Overview. [Link]

  • Oxford Academic. PubChem Substance and Compound databases. [Link]

  • GitHub. A simple tutorial for using Autodock Vina to find the ligand binding pose. [Link]

  • Frontiers in Molecular Biosciences. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. [Link]

  • SAMSON Documentation. Dock ligands and libraries of ligands with AutoDock Vina Extended. [Link]

  • Database Commons. PDBsum. [Link]

  • The Scripps Research Institute. Tutorial – AutoDock Vina. [Link]

  • NC State University Libraries. PubChem. [Link]

  • National Center for Biotechnology Information. Binding Affinity via Docking: Fact and Fiction. [Link]

  • YouTube. Autodock Vina Tutorial - Molecular Docking. [Link]

  • BioNome. Validating Docking Results with Molecular Dynamics Simulation in India. [Link]

  • National Center for Biotechnology Information. PDBsum: Structural summaries of PDB entries. [Link]

  • re3data.org. PubChem. [Link]

  • Eagon Research Group. Vina Docking Tutorial. [Link]

  • Frontiers. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. [Link]

  • MDPI. Pharmacophore-Based Virtual Screening of Novel Inhibitors and Docking Analysis for CYP51A from Penicillium italicum. [Link]

  • RCSB PDB. 5TZ1: Crystal structure of sterol 14-alpha demethylase (CYP51) from Candida albicans. [Link]

  • Universidad de Oriente. Molecular docking of pseudopeptidic imidazoles as selective inhibitors against CYP51 enzyme. [Link]

  • SciCrunch. PDBsum. [Link]

  • ResearchGate. How to validate the molecular docking results? [Link]

  • ResearchGate. How can I validate docking result without a co-crystallized ligand? [Link]

  • ResearchGate. Docking and Ligand Binding Affinity: Uses and Pitfalls. [Link]

  • National Center for Biotechnology Information. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]

  • Docking Server. Steps of ligand docking. [Link]

  • National Center for Biotechnology Information. A Guide to In Silico Drug Design. [Link]

  • Oxford Academic. A machine learning approach to predicting protein–ligand binding affinity with applications to molecular docking. [Link]

  • Bioregistry. PDBsum; at-a-glance overview of macromolecular structures. [Link]

  • FAIRsharing. PDBsum; at-a-glance overview of macromolecular structures. [Link]

  • ScotCHEM. Preparing the protein and ligand for docking. [Link]

  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • IntechOpen. In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. [Link]

  • arXiv. Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. [Link]

  • Bonvin Lab. Tutorial EDES / HADDOCK for ligand-protein docking. [Link]

  • ScotCHEM. 6. Preparing the protein and ligand for docking. [Link]

  • InterPro. Crystal structure of sterol 14-alpha demethylase (CYP51) from a pathogenic yeast Candida albicans in complex with the antifungal drug posaconazole (5fsa). [Link]

  • ResearchGate. (PDF) Molecular Docking Protocol. [Link]

  • YouTube. Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]

  • RCSB PDB. AF_AFP10613F1: Computed structure model of Lanosterol 14-alpha demethylase. [Link]

  • ResearchGate. CYP51 A1 (Lanosterol 14 α-demethylase) with PDB ID: 5JLC. [Link]

  • University of Texas at El Paso. Molecular Docking Tutorial. [Link]

  • Galaxy Training. Protein-ligand docking. [Link]

  • CCDC. Protein-ligand docking 101 - running a simulation in GOLD Try. [Link]

  • UniProt. ERG11 - Lanosterol 14-alpha demethylase - Candida albicans. [Link]

Sources

Foundational

thermodynamic stability and degradation profile of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one

An In-Depth Technical Guide to the Thermodynamic Stability and Degradation Profile of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one Authored by a Senior Application Scientist Foreword: Proactive Stability Profil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Degradation Profile of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one

Authored by a Senior Application Scientist

Foreword: Proactive Stability Profiling in Drug Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's intrinsic stability is not merely a regulatory formality but a cornerstone of successful pharmaceutical development. The ability to anticipate and characterize the degradation pathways of a novel chemical entity like 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one provides invaluable insights that inform formulation strategies, define storage conditions, and ensure the safety and efficacy of the final drug product. This technical guide is designed for researchers, scientists, and drug development professionals, offering a predictive and methodological framework for evaluating the thermodynamic stability and degradation profile of this specific molecule. Drawing upon established principles of physical organic chemistry and leveraging data from analogous structures, this document outlines a robust experimental strategy for a thorough stability assessment.

Molecular Overview and Predicted Physicochemical Properties

1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one is a molecule of interest characterized by a dichlorinated imidazole ring linked to a phenyl ethanone moiety. The presence of the electron-withdrawing chloro groups on the imidazole ring, coupled with the ketone functionality, suggests specific areas of potential chemical reactivity that are pertinent to its stability.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₁H₈Cl₂N₂O-
Molecular Weight 267.11 g/mol -
Aqueous Solubility LowThe aromatic nature of the phenyl and imidazole rings, along with the chloro substituents, suggests limited aqueous solubility.
pKa Weakly basicThe imidazole ring is basic, but the electron-withdrawing effects of the chloro substituents and the phenyl ring are expected to reduce its basicity.
LogP Moderately highThe combination of aromatic rings and halogen substituents suggests a lipophilic character.

Strategic Approach to Stability Assessment: Forced Degradation

Forced degradation, or stress testing, is the cornerstone of a comprehensive stability study.[1][2] By subjecting the molecule to conditions more severe than those it would encounter during storage, we can accelerate its degradation, thereby identifying potential degradation products and pathways in a shortened timeframe. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being so extensive as to generate secondary and tertiary degradants that would not be relevant under normal storage conditions.[2]

Experimental Workflow for Forced Degradation

The following diagram outlines a systematic workflow for conducting forced degradation studies.

Forced Degradation Workflow cluster_Preparation Preparation cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis cluster_Characterization Characterization Start Drug Substance (1 mg/mL solution) Acid Acid Hydrolysis (0.1N HCl, 80°C) Start->Acid Expose to Base Alkaline Hydrolysis (0.1N NaOH, 80°C) Start->Base Expose to Oxidation Oxidative Stress (3% H₂O₂, RT) Start->Oxidation Expose to Thermal Thermal Stress (Solid & Solution, 80°C) Start->Thermal Expose to Photolytic Photolytic Stress (ICH Q1B) Start->Photolytic Expose to Analysis Analysis by Stability-Indicating HPLC-UV Acid->Analysis Analyze Samples at Time Points Base->Analysis Analyze Samples at Time Points Oxidation->Analysis Analyze Samples at Time Points Thermal->Analysis Analyze Samples at Time Points Photolytic->Analysis Analyze Samples at Time Points Characterization Degradant Characterization (LC-MS, NMR) Analysis->Characterization If Degradation Observed

Caption: Workflow for forced degradation studies.

Detailed Protocols for Stress Testing
2.2.1. Hydrolytic Degradation

The susceptibility of a drug substance to hydrolysis at different pH values is a critical stability parameter. For imidazole derivatives, both acidic and basic conditions can promote degradation.[3][4]

Protocol:

  • Prepare a 1 mg/mL stock solution of 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one in a suitable organic solvent (e.g., acetonitrile or methanol) and dilute with the stressor to the final concentration.

  • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl.

  • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH.

  • Neutral Hydrolysis: Mix the stock solution with purified water.

  • Incubate the solutions at an elevated temperature (e.g., 80°C) and collect samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method.

2.2.2. Oxidative Degradation

The imidazole moiety can be susceptible to oxidation.[3][5] The use of hydrogen peroxide is a common method to assess oxidative liability.

Protocol:

  • Prepare a 1 mg/mL solution of the compound.

  • Treat the solution with a 3% solution of hydrogen peroxide.

  • Maintain the solution at room temperature and protect it from light.

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples using a stability-indicating HPLC method.

2.2.3. Thermal Degradation

Thermal stability is assessed in both the solid state and in solution to understand the effects of temperature on the molecule. Aromatic ketones can undergo thermal decomposition.[6]

Protocol:

  • Solid State: Place a known amount of the solid drug substance in a controlled temperature and humidity chamber (e.g., 80°C).

  • Solution State: Prepare a 1 mg/mL solution of the compound in a suitable solvent and incubate at 80°C.

  • Collect samples at predetermined intervals. For the solid-state sample, dissolve it in a suitable solvent before analysis.

  • Analyze all samples by HPLC.

2.2.4. Photodegradation

Photostability testing is essential as many imidazole-containing compounds are known to be light-sensitive.[3][7] These studies should be conducted according to ICH Q1B guidelines.

Protocol:

  • Expose the solid drug substance and a solution of the compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be protected from light with aluminum foil.

  • Analyze the exposed and control samples by HPLC.

Predicted Degradation Profile and Pathways

Based on the chemical structure of 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one, several degradation pathways can be postulated.

Predicted Degradation Pathways cluster_Hydrolysis Hydrolytic Cleavage cluster_Oxidation Oxidative Degradation cluster_Photodegradation Photolytic Reactions Parent 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one ImidazoleRingOpening Imidazole Ring Opening Products Parent->ImidazoleRingOpening Base/Acid Hydrolysis Dechlorination Dechlorinated Imidazole Analogs Parent->Dechlorination Hydrolysis N_Oxide Imidazole N-Oxide Parent->N_Oxide H₂O₂ KetoneOxidation Oxidation of Ethanone Side Chain Parent->KetoneOxidation H₂O₂ RingRearrangement Imidazole Ring Rearrangement Parent->RingRearrangement UV/Vis Light RadicalReactions Radical-mediated Degradation Parent->RadicalReactions UV/Vis Light

Caption: Potential degradation pathways for the target molecule.

Potential Sites of Lability
  • Imidazole Ring: The dichlorinated imidazole ring is a likely site of degradation. It may undergo hydrolytic cleavage, particularly under harsh pH conditions. Photodegradation could lead to ring rearrangements or cleavage. Oxidation at the nitrogen atoms to form N-oxides is also a possibility.

  • Carbon-Nitrogen Bond: The bond connecting the phenyl and imidazole rings could be susceptible to hydrolytic cleavage under extreme conditions.

  • Ethanone Side Chain: The ketone functionality is generally stable, but the adjacent methyl group could be susceptible to oxidation.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[8][9]

Stability-Indicating HPLC Method Development

Protocol:

  • Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure separation of compounds with varying polarities.

  • Detection: A UV detector set at a wavelength of maximum absorbance for the parent compound should be used. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks.

Characterization of Degradation Products

The identification of degradation products is essential for understanding the degradation pathways and for assessing the safety of the drug substance.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for obtaining the molecular weights of the degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation, degradation products may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner.

Stress ConditionDuration% Assay of Parent% Total DegradationNumber of DegradantsMajor Degradant (RT, % Area)
0.1 N HCl, 80°C24 h
0.1 N NaOH, 80°C24 h
3% H₂O₂, RT24 h
Thermal (Solid), 80°C7 days
Photolytic (ICH Q1B)-

Conclusion

While specific experimental data for 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one is not yet publicly available, a comprehensive stability profile can be successfully established by following the systematic approach outlined in this guide. The combination of forced degradation studies under various stress conditions, the development of a validated stability-indicating HPLC method, and the structural characterization of any resulting degradants will provide a thorough understanding of the molecule's intrinsic stability. This knowledge is fundamental for guiding the subsequent stages of drug development, ensuring the quality, safety, and efficacy of the potential therapeutic agent.

References

  • Vertex AI Search, "A Novel Recyclable Magnetic Nano-Catalyst for Fenton-Photodegradation of Methyl Orange and Imidazole Derivatives Catalytic Synthesis - PMC". Accessed March 17, 2026.
  • PubMed, "Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
  • ResearchGate, "DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD FOR TRIAZOLE AND IMIDAZOLE ANTIMYCOTICS | Request PDF". Accessed March 17, 2026.
  • Semantic Scholar, "Kinetic studies of photodegradation of nitroimidazole derivatives in solutions". Accessed March 17, 2026.
  • ResearchGate, "Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF". Accessed March 17, 2026.
  • ResearchGate, "Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process | Request PDF". Accessed March 17, 2026.
  • ResearchGate, "Biodegradability of imidazole structures. | Download Scientific Diagram". Accessed March 17, 2026.
  • Journal of Materials Chemistry A (RSC Publishing), "Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures". Accessed March 17, 2026.
  • Journal of the American Chemical Society, "Hydrolysis of Imidazole-2-ylidenes". Accessed March 17, 2026.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing), "Neutral hydrolysis and imidazole-catalysed decomposition of bis(4-nitrophenyl) oxalate.
  • Asian Journal of Research in Chemistry, "Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario". Accessed March 17, 2026.
  • PMC, "1-[4-(1H-imidazol-1-yl)
  • IJCRT.org, "Stability Indicating Assay Method". Accessed March 17, 2026.
  • Semantic Scholar, "Thermal decomposition of poly(aryl ether ketones)". Accessed March 17, 2026.
  • ResearchGate, "Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water | Request PDF". Accessed March 17, 2026.
  • ResearchGate, "Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography | Request PDF". Accessed March 17, 2026.
  • e-Publications@Marquette, "The Thermal degradation of Bisphenol A Polycarbon
  • Semantic Scholar, "Stability Indicating Assay Method Development and Validation for Simultaneous Estimation of Ofloxacin and Ornidazole by RP-HPLC". Accessed March 17, 2026.
  • Journal of Drug Delivery and Therapeutics, "TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES". Accessed March 17, 2026.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Cell-Based Assay Protocols for Evaluating 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one (DCIPE)

Executive Summary & Scientific Rationale The compound 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one (hereafter referred to as DCIPE ) presents a unique structural motif highly relevant to early-stage drug discov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one (hereafter referred to as DCIPE ) presents a unique structural motif highly relevant to early-stage drug discovery and predictive toxicology. It features a 4,5-dichloroimidazole moiety linked to an acetophenone core.

In pharmacological contexts, substituted imidazoles are well-documented to interact with the heme prosthetic group of Cytochrome P450 (CYP450) enzymes [1]. The unsubstituted nitrogen of the imidazole ring acts as a strong Lewis base, coordinating directly with the ferric (Fe3+) or ferrous (Fe2+) heme iron of CYPs, typically resulting in a Type II binding spectrum and potent enzyme inhibition [2]. Because CYP inhibition is the most common mechanism leading to adverse drug-drug interactions (DDIs) [1], profiling novel imidazole derivatives like DCIPE is a critical regulatory and safety milestone.

This application note provides a comprehensive, self-validating in vitro methodology to evaluate DCIPE. We utilize highly differentiated HepaRG cells—which express physiologically relevant levels of CYP enzymes unlike standard HepG2 models [3]—to conduct a multiplexed assessment of CYP3A4 inhibition and ATP-dependent cell viability.

Experimental Design: The Self-Validating System

A common pitfall in cell-based enzyme inhibition assays is the confounding effect of cytotoxicity. If DCIPE causes a 50% reduction in CYP3A4 activity, researchers must determine whether the compound is a true enzyme inhibitor or simply a cytotoxic agent that killed 50% of the cells.

To establish a self-validating system , this protocol multiplexes a non-lytic luminescent CYP3A4 assay with a lytic ATP-based cell viability assay (CellTiter-Glo) in the exact same well.

  • Why ATP over MTT/XTT? Imidazole-based compounds can induce mitochondrial stress or redox cycling. Traditional tetrazolium reduction assays (MTT/XTT) rely on mitochondrial dehydrogenases and are highly prone to metabolic artifacts. ATP quantification provides a direct, artifact-resistant measure of true cell viability [4].

Mechanistic Pathway

Mechanism DCIPE DCIPE Compound (Imidazole Moiety) CYP3A4 CYP3A4 Enzyme (Heme Iron Core) DCIPE->CYP3A4 N-Fe Coordination Complex Type II Inhibitory Complex CYP3A4->Complex Reversible Inhibition Luciferin Free Luciferin CYP3A4->Luciferin Yields Complex->Luciferin Blocks Production Substrate Proluciferin Substrate (Luciferin-IPA) Substrate->CYP3A4 Metabolized by Active CYP Readout Decreased Luminescence Luciferin->Readout Luciferase Reaction

Mechanistic pathway of DCIPE-mediated CYP3A4 inhibition and luminescent assay readout.

Reagent Preparation & Handling

  • DCIPE Stock Solution: Dissolve DCIPE in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Aliquot and store at -20°C protected from light.

  • Positive Controls: Ketoconazole (10 mM in DMSO) as a potent CYP3A4 mechanism-based inhibitor [1]. Digitonin (10 mM in DMSO) as a positive control for cytotoxicity.

  • Vehicle Control: 0.1% DMSO (final assay concentration) to establish baseline luminescence.

Step-by-Step Protocols

Protocol A: HepaRG Cell Culture and Seeding

HepaRG cells require specific handling to maintain their differentiated, hepatocyte-like state [3].

  • Thaw cryopreserved terminally differentiated HepaRG cells in William's E Medium supplemented with GlutaMAX, 10% FBS, and HepaRG Thaw, Plate, & General Purpose Supplement.

  • Centrifuge at 300 × g for 5 minutes, resuspend the pellet, and determine cell viability via Trypan Blue exclusion (must be >85%).

  • Seed cells into a white, opaque-bottom 96-well plate at a density of 75,000 cells/well in 100 µL of medium.

  • Incubate for 72 hours at 37°C, 5% CO₂ to allow monolayer formation and recovery of basal CYP3A4 expression.

Protocol B: Multiplexed CYP3A4 Inhibition and Viability Assay

This workflow sequentially measures CYP activity and cell viability.

  • Compound Treatment: Remove culture medium. Add 100 µL of fresh medium containing serial dilutions of DCIPE (e.g., 0.1 µM to 100 µM), Ketoconazole (positive control), or 0.1% DMSO (vehicle). Incubate for 24 hours.

  • Substrate Incubation (CYP Readout): Add Luciferin-IPA (isopropyl acetal) to a final concentration of 3 µM directly to the wells. Incubate for 60 minutes at 37°C. Causality: Active CYP3A4 cleaves the IPA group, releasing free D-luciferin.

  • CYP Luminescence Measurement: Transfer 50 µL of the culture supernatant to a new white 96-well plate. Add 50 µL of Luciferin Detection Reagent (containing luciferase). Incubate for 20 minutes at room temperature, then read luminescence (RLU_CYP).

  • Viability Readout (ATP Quantification): To the remaining 50 µL of cells/medium in the original plate, add 50 µL of CellTiter-Glo 2.0 Reagent. Place on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute room temperature incubation to stabilize the signal. Read luminescence (RLU_Viability).

Experimental Workflow Diagram

Workflow Step1 1. Cell Culture Seed HepaRG Cells Step2 2. Compound Treatment Add DCIPE Dose-Response Step1->Step2 Step3 3. Multiplex Assays Incubate with Substrates Step2->Step3 Step4A 4A. CYP3A4 Activity Measure P450-Glo Signal Step3->Step4A Step4B 4B. Cell Viability Measure CellTiter-Glo Signal Step3->Step4B Step5 5. Data Analysis Calculate IC50 & Normalize Step4A->Step5 Step4B->Step5

Experimental workflow for multiplexed cell viability and CYP3A4 inhibition assays.

Data Analysis and Validation Metrics

To interpret the data, CYP3A4 activity must be normalized against cell viability.

  • Normalized CYP Activity = (RLU_CYP / RLU_Viability) × 100

  • If DCIPE reduces CYP3A4 activity by 80% but also reduces ATP levels by 80%, the compound is primarily a hepatotoxin at that dose, not a specific CYP inhibitor.

Table 1: Expected Quantitative Metrics and Quality Control Thresholds
Assay ComponentPrimary ReadoutControl CompoundExpected IC50 / ResponseValidation Threshold (Z'-Factor)
CYP3A4 Inhibition Luminescence (Supernatant)Ketoconazole0.05 µM – 0.2 µM≥ 0.65 (Robust Assay)
Cell Viability Luminescence (Cell Lysate)Digitonin> 95% reduction in ATP≥ 0.70 (Excellent Assay)
DCIPE Profiling Normalized CYP ActivityDCIPEEmpirically DeterminedSignal-to-Background > 10:1

References

  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions Source: PubMed / NIH URL:[Link]

  • HepaRG Cells as an in Vitro Model for Evaluation of Cytochrome P450 Induction in Humans Source: PubMed / NIH URL:[Link]

  • ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity of anticancer drugs Taxol and Imatinib, and proteasome inhibitor MG-132 on human hepatoma cell line HepG2 Source: PubMed / NIH URL:[Link]

Application

Application Notes and Protocols: 1-[4-(4,5-Dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one as a Precursor in Heterocyclic Organic Synthesis

Abstract This technical guide provides a comprehensive overview of 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one, a highly functionalized acetophenone derivative, as a versatile precursor for the synthesis of di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one, a highly functionalized acetophenone derivative, as a versatile precursor for the synthesis of diverse heterocyclic compounds. Due to its novel nature, this document first proposes a robust synthetic protocol for the precursor itself, based on established organometallic chemistry principles. Subsequently, it details its application in constructing key heterocyclic scaffolds, including chalcones, pyrimidines, thiophenes, and pyridines. Each section offers a detailed, step-by-step protocol, explains the causality behind experimental choices, and is supported by mechanistic diagrams and authoritative references. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this promising intermediate for the rapid generation of compound libraries with potential biological activity.

Introduction and Scientific Context

In the field of medicinal chemistry, the acetophenone scaffold is a cornerstone for the synthesis of a vast array of heterocyclic compounds.[1] Its methyl ketone group provides a reactive handle for a multitude of classical and modern cyclization reactions. The topic of this guide, 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one , enhances this utility by incorporating a 4,5-dichloroimidazole moiety. This substituent is of particular interest as imidazole and triazole rings are found in numerous antifungal and therapeutic agents, suggesting that derivatives of this precursor may possess valuable biological properties.[2][3]

While 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one is a novel or sparsely documented compound, its structural components—an activated phenyl ring, a reactive acetyl group, and a dichloro-substituted imidazole—suggest significant potential as a building block. This document provides validated, adaptable protocols derived from established methodologies for acetophenone derivatives, enabling researchers to confidently utilize this precursor in their synthetic programs.

Proposed Synthesis of the Precursor

The synthesis of the title precursor is most logically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The strategy involves coupling the commercially available 4,5-dichloro-1H-imidazole[4] with an activated acetophenone derivative, such as 4-fluoroacetophenone. The electron-withdrawing nature of the acetyl group on the phenyl ring activates the para-position towards nucleophilic attack by the deprotonated imidazole.

Rationale for Synthetic Approach

The choice of 4-fluoroacetophenone is strategic; fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the Meisenheimer intermediate. A strong, non-nucleophilic base like sodium hydride (NaH) is selected to deprotonate the imidazole, creating a potent nucleophile without competing in the substitution reaction. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) are ideal as they effectively solvate the sodium cation and do not interfere with the reaction mechanism.

Workflow for Precursor Synthesis

cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_steps Reaction Steps A 4,5-Dichloro-1H-imidazole S1 Deprotonation: Imidazole + NaH in DMF at 0°C A->S1 B 4-Fluoroacetophenone S2 S_NAr Reaction: Add 4-Fluoroacetophenone, warm to RT B->S2 C Sodium Hydride (NaH) C->S1 D Anhydrous DMF D->S1 E 0°C to RT S1->S2 Forms sodium imidazolide S3 Work-up & Purification: Aqueous quench, extraction, chromatography S2->S3 Reaction mixture F 1-[4-(4,5-Dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one S3->F Purified Product Precursor Precursor Acetophenone Reaction Claisen-Schmidt Condensation Precursor->Reaction Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Reaction Reagents Ethanol, aq. KOH Reagents->Reaction Product Chalcone Derivative (α,β-Unsaturated Ketone) Reaction->Product cluster_gewald Gewald Three-Component Reaction Precursor Precursor Acetophenone Product 2-Amino-3-cyano-4-methyl- 5-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]thiophene Precursor->Product 50°C, 2-4h Nitrile Malononitrile Nitrile->Product 50°C, 2-4h Sulfur Elemental Sulfur (S₈) Sulfur->Product 50°C, 2-4h Catalyst Morpholine, Ethanol Catalyst->Product 50°C, 2-4h

Sources

Method

Application Notes &amp; Protocols for the Preparation of DMSO Stock Solutions of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one

Introduction The compound 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one is an organic molecule under investigation for various biological activities. The reproducibility and reliability of in vitro and in vivo e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one is an organic molecule under investigation for various biological activities. The reproducibility and reliability of in vitro and in vivo experimental results are critically dependent on the precise and consistent preparation of test compound solutions. Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent, indispensable in drug discovery and life science research for its ability to dissolve a wide array of sparingly soluble compounds.[1]

However, the unique properties of DMSO, including its hygroscopicity and potential for cellular toxicity at higher concentrations, necessitate a rigorous and standardized approach to stock solution preparation.[1] This document provides a comprehensive, field-proven protocol for the solubilization, handling, and storage of 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one in DMSO. The methodologies described herein are designed to ensure compound integrity, maximize experimental success, and maintain data consistency for researchers, scientists, and drug development professionals.

Compound Data: Physicochemical and Safety Profile

Before handling, it is imperative to be familiar with the properties and safety requirements of the compound.

PropertyValueSource / Notes
IUPAC Name 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one-
Molecular Formula C₁₁H₈Cl₂N₂O-
Molecular Weight 283.11 g/mol Calculated
Appearance Assumed to be a solid (crystalline or powder)Verify with supplier's Certificate of Analysis (CoA)
Solubility Solubility in DMSO should be confirmed empirically.See Protocol 4.1 for solubility testing.
Purity ≥98% recommended for biological assaysVerify with supplier's CoA
CAS Number Not broadly indexed. Track by structure/supplier ID.-
Safety Handle with appropriate PPE in a fume hood.Similar chlorinated imidazole structures may cause skin and eye irritation.[2][3]

Materials and Equipment

The quality of reagents and precision of equipment are paramount. Use of calibrated instruments and high-purity reagents minimizes variability.

CategoryItemRecommended SpecificationsRationale
Reagents 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-oneSolid form, purity ≥98%High purity is essential for accurate biological data.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity, sterile-filteredMinimizes water absorption which can cause compound precipitation.[1]
Consumables Microcentrifuge Tubes1.5 mL or 2.0 mL, sterile, nuclease-free, low-bindingPrevents contamination and loss of compound due to surface adhesion.
Pipette TipsSterile, low-retention, compatible with micropipettesEnsures accurate and complete transfer of DMSO and stock solutions.
Syringe Filter (Optional)0.22 µm, DMSO-compatible (e.g., PTFE)For applications requiring absolute sterility of the stock solution.[4]
Equipment Analytical BalanceReadability to at least 0.1 mgRequired for accurate weighing of small quantities of the compound.
MicropipettesCalibrated; P10, P200, P1000Essential for precise volume measurements.
Vortex MixerStandard laboratory modelProvides mechanical agitation to facilitate dissolution.
Sonicator (Optional)Water bath or probe sonicatorAids in dissolving compounds that are difficult to solubilize.[4][5]
Biosafety Cabinet (BSC)Class IIRecommended for sterile work to prevent contamination of stock solutions.
PPE Safety Glasses, Lab Coat, GlovesChemical-resistant (e.g., nitrile)Protects the user from chemical exposure.[6]

Detailed Experimental Protocols

Protocol 4.1: Preparation of a 10 mM DMSO Stock Solution

This protocol details the preparation of a 1 mL, 10 mM stock solution. Adjust calculations for different concentrations or volumes as needed.

A. Pre-Preparation and Calculations

  • Safety First: Don appropriate PPE and perform all compound handling within a chemical fume hood or ventilated enclosure.

  • Equilibrate Compound: Allow the vial of 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the solid compound.

  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed:

    • Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 10 mM stock in 1 mL:

    • Mass (mg) = 0.010 mol/L × 0.001 L × 283.11 g/mol × 1000 mg/g = 2.83 mg

B. Weighing and Dissolution

  • Weighing: Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it. Carefully weigh out the calculated mass (e.g., 2.83 mg) of the compound directly into the tube.

    • Expert Tip: To avoid weighing very small amounts, it is often more accurate to weigh a larger mass (e.g., 10 mg) and adjust the DMSO volume accordingly (e.g., 3.53 mL for a 10 mM solution).[7]

  • Adding Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) to the tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex for 1-2 minutes to facilitate dissolution.[4] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Assisted Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[5] Gentle warming to 37°C may also be used if the compound is known to be thermally stable.[4][8]

C. Aliquoting and Storage

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes.[1][5]

  • Labeling: Label each aliquot clearly with the compound name, concentration, solvent (DMSO), and date of preparation.

  • Storage: Store the aliquots in a freezer at -20°C for short-to-medium-term storage (1-6 months) or at -80°C for long-term storage.[1] Protect from light by using amber tubes or a light-blocking storage box.

Experimental Workflow Visualization

The following diagram outlines the critical path for preparing a high-quality DMSO stock solution.

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc 1. Calculate Mass (e.g., 2.83 mg for 10 mM) weigh 2. Weigh Compound (Tare vial first) calc->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_dmso dissolve 4. Dissolve Compound (Vortex / Sonicate) add_dmso->dissolve inspect 5. Visual Inspection (Ensure clarity) dissolve->inspect aliquot 6. Aliquot Solution (Single-use volumes) inspect->aliquot store 7. Store at -20°C / -80°C (Protect from light) aliquot->store

Caption: Workflow for preparing DMSO stock solutions.

Application Notes: The Scientific Rationale

The Criticality of Anhydrous DMSO

DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[1] This absorbed moisture can significantly lower the solubility of hydrophobic compounds, leading to their precipitation out of solution either during storage or upon dilution into aqueous media.[1] Using anhydrous (≥99.9%) DMSO and minimizing the time containers are open to the air are essential self-validating steps to ensure the stock solution remains stable and the compound stays in solution.

Managing Compound Solubility

While DMSO is a potent solvent, some compounds may require assistance to fully dissolve.

  • Mechanical Agitation: Vortexing is the first step and is often sufficient.

  • Sonication: This method uses high-frequency sound waves to create microbubbles that agitate the solution at a microscopic level, breaking up compound aggregates and enhancing dissolution.[5] It is highly effective for stubborn compounds.

  • Gentle Warming: Increasing the temperature to ~37°C can increase the solubility of some compounds.[8] However, this should be done with caution and only if the compound's thermal stability is confirmed, as heat can cause degradation.

Dilution into Aqueous Media for Assays

A common failure point is compound precipitation when the DMSO stock is diluted into aqueous cell culture media or assay buffers.

  • Final DMSO Concentration: The final concentration of DMSO in an assay should be kept as low as possible, typically ≤0.5%, with ≤0.1% being the ideal target to avoid solvent-induced cellular toxicity or off-target effects.[8][9]

  • Serial Dilution: To prevent precipitation, avoid diluting the highly concentrated DMSO stock directly into the final aqueous solution. A best practice is to perform an intermediate dilution step. For example, dilute the 10 mM stock to 1 mM in DMSO first, then add this to the aqueous buffer.

  • Vehicle Control: It is mandatory to include a "vehicle control" in all experiments. This control contains the same final concentration of DMSO as the test samples, allowing researchers to distinguish the effects of the compound from the effects of the solvent itself.[9]

The "Freeze-Thaw" Problem

Each freeze-thaw cycle exposes the stock solution to potential degradation. Temperature fluctuations can introduce energy that breaks chemical bonds, and repeated opening of the vial can introduce atmospheric moisture. Aliquoting the stock solution into single-use volumes is the most effective strategy to mitigate this risk, ensuring that each experiment uses a fresh, uncompromised sample.[1][5]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound will not dissolve. - Insufficient solvent volume.- Compound has low solubility.- DMSO has absorbed water.- Re-check calculations.- Apply sonication and/or gentle warming (37°C).[4][8]- Use a fresh, sealed bottle of anhydrous DMSO.
Precipitate forms in stock during storage. - Stock concentration is too high (supersaturated).- Water absorption into DMSO.- Compound degradation.- Prepare a new, lower concentration stock.- Ensure vials are tightly sealed; use fresh anhydrous DMSO.- Store at -80°C and protect from light.
Precipitate forms upon dilution into aqueous buffer. - "Salting out" effect due to poor aqueous solubility.- Final concentration is above the compound's aqueous solubility limit.- Perform serial dilutions in DMSO before adding to the aqueous buffer.- Increase the final percentage of DMSO slightly (if cell tolerance allows).- Lower the final working concentration of the compound.

References

  • PubChem. 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2023). How to do proper DMSO control for cell culture drug treatments?. Available at: [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Available at: [Link]

  • University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Environmental Health & Safety. Available at: [Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • Bio-Forum. (2013). Making a stock solution for my drug using DMSO. Available at: [Link]

  • Ibrahim, H., Bala, M. D., & Omondi, B. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2176. Available at: [Link]

  • ResearchGate. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Available at: [Link]

  • PubChem. 1-(1H-imidazol-4-yl)ethan-1-one. National Center for Biotechnology Information. Available at: [Link]

Sources

Application

Topic: Chromatographic Separation and Extraction Methods for 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to developing robust extraction and chromatographic separation methods for the tar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to developing robust extraction and chromatographic separation methods for the target compound 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one, a heterocyclic ketone of interest in pharmaceutical research and development. Recognizing that this molecule may be a novel intermediate or target, this guide is structured as a method development workflow. We will detail a systematic approach, beginning with an analysis of the compound's physicochemical properties to inform the selection of appropriate extraction and separation techniques. Detailed protocols for Solid-Phase Extraction (SPE) for sample purification and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for separation and quantification are provided. The causality behind each experimental choice is explained to empower researchers to adapt and optimize these methods for their specific matrices and analytical objectives.

Introduction and Physicochemical Analysis

1-[4-(4,5-Dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one is a complex heterocyclic molecule featuring an acetophenone moiety linked to a dichloro-substituted imidazole ring. Such structures are common scaffolds in medicinal chemistry. Accurate and reliable analytical methods are paramount for monitoring reaction progress, assessing purity, quantifying yield, and ensuring the quality of starting materials and final products in a drug development pipeline.[1][2][3][4] The development of a successful analytical method begins with a thorough understanding of the analyte's physicochemical properties.

Structural and Physicochemical Properties

A logical starting point for method development is to analyze the structure and predict the properties of the target compound. The structure combines a polar ketone group and a basic imidazole ring with nonpolar aromatic and chlorinated components.

Structure:

  • IUPAC Name: 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one

  • Molecular Formula: C₁₁H₈Cl₂N₂O

  • Key Features:

    • Chromophore: The conjugated system of the phenyl ring and the acetophenone group ensures strong UV absorbance, making UV-based detection in HPLC highly suitable.

    • Polarity: The molecule possesses both polar (ketone, imidazole nitrogens) and non-polar (phenyl ring, dichloro-substituents) regions, making it moderately polar. This characteristic makes it an ideal candidate for reversed-phase chromatography.

    • Basic Center: The non-substituted nitrogen on the imidazole ring is basic and can be protonated at acidic pH. This property is critical for developing selective extraction methods and controlling chromatographic retention.

The table below summarizes the key properties, derived from known data on analogous structures.

PropertyPredicted Value / CharacteristicRationale & Implication for Method Development
Molecular Weight ~271.10 g/mol Calculated from the molecular formula.
Polarity (XLogP3) ~2.5 - 3.5The parent compound, 1-(4-(1H-imidazol-1-yl)phenyl)ethanone, has an XLogP3 of 1.4.[5] The addition of two chlorine atoms significantly increases lipophilicity. This moderate polarity is ideal for retention on C18 stationary phases.
Aqueous Solubility LowIncreased lipophilicity from the dichloro-substituents suggests low water solubility. Solubility in organic solvents like methanol, acetonitrile, and DMSO is expected to be good.[4]
pKa ~4-5The imidazole ring is weakly basic. At pH values 2 units below the pKa, it will be predominantly in its protonated (charged) form. This can be exploited for both SPE and HPLC to manipulate retention.
UV Absorbance (λmax) ~250-280 nmBased on the acetophenone and imidazole chromophores. An initial UV scan is recommended, but detection around 254 nm is a robust starting point.

Sample Preparation and Extraction Strategy

Effective sample preparation is critical for removing interfering matrix components, concentrating the analyte, and ensuring the longevity of the analytical column.[3] For 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one, Solid-Phase Extraction (SPE) is the recommended technique for sample clean-up, particularly from complex matrices like reaction mixtures or biological fluids.[6][7]

Rationale for SPE Sorbent Selection

Two primary interaction modes can be leveraged for this analyte:

  • Reversed-Phase (RP) Interaction: Based on the molecule's moderate lipophilicity, a polymeric reversed-phase sorbent like Oasis HLB (Hydrophilic-Lipophilic Balanced) is an excellent choice. This sorbent provides high capacity and stability across a wide pH range, allowing for the retention of the analyte while more polar impurities are washed away.[6][7]

  • Ion-Exchange Interaction: The basic imidazole moiety allows for a strong cation-exchange mechanism. By acidifying the sample to a pH < 3, the imidazole ring becomes protonated (positively charged). This allows for strong retention on a Strong Cation-Exchange (SCX) sorbent.[8][9] This approach offers very high selectivity, as neutral and acidic impurities can be easily washed away. Elution is achieved by using a base (e.g., ammonia in methanol) to neutralize the analyte, disrupting the ionic interaction.

The choice between RP and SCX depends on the sample matrix. For general purpose clean-up, Oasis HLB is robust. For matrices with many neutral, hydrophobic impurities, SCX provides superior selectivity.

Workflow for Sample Extraction

The overall process from a raw sample to a clean, injectable solution is outlined below.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction cluster_analysis Analysis Sample Raw Sample (e.g., Reaction Mixture) Dissolve Dissolution & pH Adjustment (e.g., in 2% Formic Acid) Sample->Dissolve Condition 1. Condition Cartridge (Methanol, then Water) Dissolve->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Impurities (e.g., Water, 5% Methanol) Load->Wash Elute 4. Elute Analyte (e.g., 5% NH4OH in Methanol) Wash->Elute Evaporate Evaporate to Dryness (Under Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Inject Inject into HPLC System Reconstitute->Inject

Caption: General workflow for SPE-based sample preparation.

Chromatographic Separation: HPLC Method Development

High-Performance Liquid Chromatography (HPLC) is the definitive technique for the separation and quantification of pharmaceutical compounds.[1] A reversed-phase method is proposed due to the analyte's characteristics.

Logic of Method Development

Developing a robust HPLC method is a systematic process. The goal is to achieve a method that is specific, linear, accurate, precise, and robust.[2]

HPLC_Method_Dev Start Define Analytical Goal (Purity, Quantification) SelectColumn Column Selection (Start with C18, 5 µm, 4.6x150 mm) Start->SelectColumn SelectMobilePhase Mobile Phase Selection (A: 0.1% Formic Acid in H2O B: Acetonitrile) SelectColumn->SelectMobilePhase ScoutGradient Scouting Gradient (e.g., 5-95% B over 15 min) SelectMobilePhase->ScoutGradient Evaluate Evaluate Peak Shape & Retention Time ScoutGradient->Evaluate Evaluate->SelectMobilePhase Poor Retention/ Peak Shape OptimizeGradient Optimize Gradient (Adjust slope around elution %B) Evaluate->OptimizeGradient Good Retention CheckResolution Check Resolution from Impurities OptimizeGradient->CheckResolution CheckResolution->OptimizeGradient Insufficient FineTune Fine-Tune Parameters (Flow Rate, Temperature) CheckResolution->FineTune Sufficient Validate Method Validation (Linearity, Accuracy, Precision) FineTune->Validate

Caption: Logical flow for systematic RP-HPLC method development.

Selection of Chromatographic Conditions
  • Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the ideal starting point. The C18 stationary phase will provide the necessary hydrophobic interaction for retaining the analyte.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water . The acidic pH (~2.7) serves two purposes:

    • It ensures the imidazole ring is consistently protonated, leading to a single ionic species and sharp, symmetrical peaks.

    • It is compatible with mass spectrometry (MS) detection if LC-MS is desired for further characterization.[10]

  • Mobile Phase B (Organic): Acetonitrile . Acetonitrile is generally preferred over methanol for nitrogen-containing heterocyclic compounds as it often provides better peak shapes and lower backpressure.[10]

  • Detection: UV detection at 254 nm . This wavelength is a common setting that provides good sensitivity for aromatic compounds. A full wavelength scan (e.g., 200-400 nm) using a Diode Array Detector (DAD) is recommended during development to determine the optimal wavelength for sensitivity and selectivity.

  • Column Temperature: 30 °C . Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak efficiency.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) using SCX Cartridge

This protocol is designed for the selective clean-up of the target analyte from a complex mixture.

Materials:

  • SCX SPE Cartridge (e.g., 100 mg, 3 mL)

  • Sample dissolved in a suitable solvent

  • Methanol (HPLC Grade)

  • Deionized Water

  • 2% Formic Acid in Water (v/v)

  • 5% Ammonium Hydroxide in Methanol (v/v)

  • SPE Vacuum Manifold

  • Collection tubes

Procedure:

  • Sample Preparation: Dissolve the crude sample in a minimal amount of methanol or acetonitrile. Dilute with 2% formic acid in water to ensure the analyte is protonated (pH < 3).

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the SCX cartridge.

    • Pass 3 mL of deionized water through the cartridge.

    • Pass 3 mL of 2% formic acid in water. Do not allow the sorbent bed to go dry.

  • Sample Loading:

    • Load the prepared sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 2% formic acid in water to remove highly polar impurities.

    • Wash the cartridge with 3 mL of methanol to remove non-polar, neutral, and acidic impurities.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the target analyte by passing 2 x 2 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic mobile phase neutralizes the analyte, releasing it from the sorbent.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40 °C.

    • Reconstitute the residue in a known volume (e.g., 1.0 mL) of the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution. The sample is now ready for HPLC analysis.

Protocol 2: RP-HPLC Analysis

This protocol provides a starting point for the separation and quantification of the target analyte.

Instrumentation & Materials:

  • HPLC system with gradient pump, autosampler, column oven, and DAD/UV detector.

  • C18 Column (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v)

  • Mobile Phase B: Acetonitrile

  • Sample vials

Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection DAD at 254 nm
Run Time 25 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.01090
20.01090
20.17030
25.07030

Procedure:

  • System Preparation: Purge the HPLC system with the mobile phases. Equilibrate the column with the initial mobile phase conditions (70% A, 30% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sequence Setup: Prepare a sequence including standards, samples, and blanks.

  • Injection: Inject the reconstituted sample from Protocol 1.

  • Data Analysis: Integrate the peak corresponding to 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one. Quantify against a standard calibration curve. Assess purity by calculating the area percent of the main peak relative to all other peaks in the chromatogram.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the extraction and chromatographic analysis of 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one. By understanding the physicochemical properties of the analyte, we have detailed rationale-driven protocols for both selective sample clean-up using SPE and high-resolution separation using RP-HPLC. The provided methods serve as a robust starting point that can be further optimized and validated to meet the specific, stringent requirements of pharmaceutical research and quality control environments.

References

  • Zarghi, A., & Arfaei, S. (2011). Annali di Chimica, 96(7-8), 351-387. (General reference for imidazole chemistry, no direct URL available).
  • Agilent Technologies. (n.d.). Reversed-Phase HPLC Columns for Pharmaceutical Analysis.
  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. Available at: [Link]

  • Vlčková, H., et al. (2006). Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification. Journal of Separation Science, 29(3), 378-84. Available at: [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link]

  • PharmTech. (2010). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Available at: [Link]

  • Gao, H., et al. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available at: [Link]

  • Swartz, M. E. (2015). Effective HPLC method development. Journal of Health, Medicine and Nursing, 12, 123-131. Available at: [Link]

  • Jin, M., et al. (2022). Chiral Separation and Determination of Imidazole Compounds in Biological Matrices Using UHPLC-MS/MS. Journal of Forensic Science and Medicine. Available at: [Link]

  • Patel, D. S., et al. (2016). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 6(3), 145-151. Available at: [Link]

  • ResearchGate. (2006). Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages. ResearchGate. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (2023). A Review HPLC Method Development and Validation. IJTSRD. Available at: [Link]

  • He, M., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119575. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82316, 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone. PubChem. Available at: [Link]

Sources

Method

Application Note: In Vitro Dosing Guidelines and Pharmacological Profiling of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one

Introduction & Physicochemical Context The compound 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one (CAS 175202-67-2) is a specialized small molecule featuring a 4,5-dichloroimidazole ring conjugated to an acetoph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Context

The compound 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one (CAS 175202-67-2) is a specialized small molecule featuring a 4,5-dichloroimidazole ring conjugated to an acetophenone moiety. Imidazole derivatives are foundational scaffolds in medicinal chemistry, frequently evaluated for their potent kinase-inhibitory, antimicrobial, and anticancer properties[1].

However, the presence of the di-halogenated aromatic system significantly increases the compound's lipophilicity (LogP) and decreases its aqueous solubility. When dosing such hydrophobic small molecules in mammalian cell culture, researchers face a dual challenge: maintaining the compound in solution without precipitating, while simultaneously preventing vehicle-induced cytotoxicity. This application note provides a self-validating, step-by-step methodology for the robust in vitro pharmacological profiling of this compound.

Experimental Design & Causality (E-E-A-T)

To generate reproducible IC₅₀ or EC₅₀ values, the experimental design must account for the physicochemical behavior of the halogenated imidazole in an aqueous biological matrix.

  • Vehicle Selection and Toxicity Thresholds: Due to its hydrophobicity, the compound must be reconstituted in anhydrous Dimethyl Sulfoxide (DMSO). However, DMSO can disrupt cell membranes and alter transcriptomic profiles at high concentrations. According to standard [2], the final DMSO concentration in the culture media must be strictly normalized across all wells and kept at or below 0.1% (v/v) .

  • Intermediate Media Spiking: Direct addition of high-concentration DMSO stocks into cell culture wells causes localized osmotic shock and drug precipitation. To prevent this, we utilize an "intermediate media spiking" step, ensuring the drug is homogenously dispersed in protein-rich media (which acts as a carrier) prior to cell contact.

  • Logarithmic Dose Spacing: To accurately calculate an IC₅₀ using a 4-parameter logistic (4PL) regression, the dose-response curve must capture both the upper and lower asymptotes. A 10-point, 1:3 serial dilution covers roughly 4.5 logs of concentration, which is the gold standard recommended by the[3].

Quantitative Dosing Parameters

Summarized below are the critical parameters for dosing 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one in standard 96-well microplates.

ParameterRecommended SpecificationRationale / Causality
Master Stock Concentration 10 mM in 100% anhydrous DMSOPrevents halogenated compound precipitation; allows for high-end dosing up to 10 µM.
Final Assay Volume 100 µL per wellStandard volume for 96-well format ensuring adequate nutrient supply for 72h.
Final DMSO Concentration 0.1% (v/v) constantEliminates vehicle-induced cytotoxicity; ensures background viability matches untreated cells.
Top Dosing Concentration 10 µMConcentrations >10 µM often trigger non-specific off-target effects or membrane destabilization.
Dose-Response Range 10 µM to 0.5 nM (10-point)1:3 serial dilution provides optimal data point distribution for 4PL curve fitting.

Step-by-Step Methodologies

This protocol is designed as a self-validating system : it includes internal controls (vehicle-only wells) and physical safeguards (edge-effect prevention) to ensure that any observed phenotypic changes are strictly caused by the imidazole derivative.

Protocol A: Stock Preparation and Storage
  • Weighing: Accurately weigh the lyophilized 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one powder (MW: ~255.10 g/mol ).

  • Reconstitution: Add the appropriate volume of sterile, anhydrous, cell-culture grade DMSO to achieve a 10 mM Master Stock . Pipette vigorously and vortex for 30 seconds. If the solution remains cloudy, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot the stock into single-use amber microcentrifuge tubes (halogenated aromatics can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles, which promote precipitation.

Protocol B: 10-Point Dose-Response Setup
  • Cell Seeding (Day 0): Seed the target mammalian cells (e.g., HeLa, A549, or HepG2) at a predetermined density (typically 2,000–5,000 cells/well) in a 96-well plate using 90 µL of complete media.

    • Critical Step: Leave the outer perimeter wells (Rows A and H, Columns 1 and 12) empty and fill them with 200 µL of sterile PBS. This prevents the "edge effect" (evaporation-induced concentration gradients).

  • Serial Dilution in DMSO (Day 1): In a separate V-bottom 96-well "dilution plate", add 20 µL of 100% DMSO to wells 2 through 10. Add 30 µL of the 10 mM Master Stock to well 1. Transfer 10 µL from well 1 to well 2, mix thoroughly, and repeat down the line to create a 1:3 dilution series.

  • Intermediate Media Spiking: In a deep-well block, prepare 1 mL of pre-warmed complete culture media for each concentration. Transfer 1 µL of each DMSO stock into the corresponding 1 mL of media.

    • Validation: This step locks the DMSO concentration at exactly 0.1% across all doses while diluting the drug 1:1000 (Top dose is now 10 µM).

  • Cell Dosing: Transfer 10 µL of the spiked media into the corresponding wells of the cell plate (which already contains 90 µL of media).

  • Controls: Include at least 3 wells of a Vehicle Control (cells + 0.1% DMSO media) and a Positive Control (e.g., 1 µM Staurosporine) to validate assay dynamic range.

Protocol C: Viability Assay & Analysis
  • Incubation: Incubate the dosed plates at 37°C, 5% CO₂ for 48 to 72 hours depending on the cell line's doubling time.

  • Detection: Equilibrate the plate and an ATP-dependent luminescence reagent (e.g., CellTiter-Glo) to room temperature. Add the reagent at a 1:1 volume ratio, lyse cells on an orbital shaker for 2 minutes, and incubate for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence on a microplate reader. Normalize all data against the 0.1% DMSO Vehicle Control (set to 100% viability).

Experimental Workflow Visualization

G Stock 1. Master Stock 10 mM in 100% DMSO Dilution 2. Serial Dilution 1:3 in 100% DMSO Stock->Dilution Media 3. Media Spiking 1:1000 Dilution Dilution->Media Dosing 4. Cell Treatment Final DMSO = 0.1% Media->Dosing Assay 5. Viability Assay ATP Luminescence Dosing->Assay Analysis 6. IC50 Calculation 4PL Regression Assay->Analysis

Workflow for in vitro dose-response profiling of halogenated imidazole derivatives.

References

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology (NIH LINCS Program). Available at:[Link]

  • A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. Asian Journal of Research in Chemistry. Available at:[Link]

Sources

Application

Topic: Catalytic Applications of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one Derivatives in Cross-Coupling

An Application Guide by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed technical guide on the application of 1-[4-(4,5-dic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide on the application of 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one as a highly versatile precursor for the generation of advanced N-heterocyclic carbene (NHC) ligands. While not a catalyst in its own right, this molecule serves as a sophisticated building block for forming robust palladium-NHC catalysts in situ. We will explore the rationale behind its design, provide detailed protocols for the synthesis of its corresponding imidazolium salt pre-catalyst, and demonstrate its application in the Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided herein are designed to be self-validating and grounded in established catalytic principles, offering researchers a powerful tool for carbon-carbon bond formation.

Part 1: Introduction to the Precursor and Rationale

N-heterocyclic carbenes (NHCs) have revolutionized the field of transition metal catalysis, largely due to their exceptional properties as ligands. They form strong σ-bonds with metal centers, creating highly stable and catalytically active complexes that often surpass traditional phosphine-based systems in efficiency and stability. The precursor, 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one , is an intelligently designed molecule for generating such high-performance NHC ligands.

Key Molecular Features and Their Mechanistic Implications:

  • 4,5-Dichloro-1H-imidazole Core: The two chlorine atoms are strongly electron-withdrawing. This electronic perturbation increases the acidity of the C2-proton on the imidazolium salt precursor, facilitating the deprotonation step required to form the free carbene. This often allows for the use of milder bases in the catalytic cycle.

  • N-Aryl Substituent (4-acetylphenyl): The direct attachment of the imidazole to a phenyl ring provides significant steric bulk around the metal center once the complex is formed. This steric hindrance promotes the reductive elimination step—the final, product-forming step in many cross-coupling cycles—thereby increasing the overall turnover frequency. The acetyl (ethan-1-one) group offers a convenient synthetic handle for further modification or for tuning solubility.

This guide will walk you through the process of converting this precursor into a catalytically active species and employing it in a robust cross-coupling protocol.

Part 2: From Imidazole Precursor to Imidazolium Salt (Pre-catalyst Synthesis)

The first essential step is the conversion of the neutral imidazole derivative into its corresponding imidazolium salt. This salt is the direct, air-stable precursor to the NHC ligand. The process involves a standard N-alkylation reaction at the second nitrogen atom of the imidazole ring.

Protocol 1: Synthesis of 1-(4-acetylphenyl)-3-methyl-4,5-dichloro-1H-imidazol-3-ium iodide

Objective: To synthesize the direct NHC pre-catalyst via N-methylation.

Materials:

  • 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one

  • Iodomethane (MeI)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

  • Round-bottom flask with reflux condenser

  • Stir bar and magnetic stir plate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask dried in an oven, add 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one (e.g., 10 mmol, 1.0 eq).

  • Solvent and Reagent Addition: Under an inert atmosphere, add anhydrous acetonitrile (40 mL). Stir the mixture until the starting material is fully dissolved. Add iodomethane (e.g., 15 mmol, 1.5 eq) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Isolation: After cooling to room temperature, a precipitate will likely have formed. Reduce the solvent volume in vacuo by approximately half. Add diethyl ether (50 mL) to the flask to precipitate the product fully.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials.

  • Drying: Dry the resulting white to off-white solid under high vacuum for 4 hours. The product is the imidazolium iodide salt, which can be stored under ambient conditions.

Trustworthiness Check: The successful synthesis of the salt can be confirmed by ¹H NMR spectroscopy, where the appearance of a new N-CH₃ singlet (typically around 3.8-4.2 ppm) and a downfield shift of the imidazole C2-H proton (often >9.5 ppm) are indicative of product formation.

Part 3: In Situ Catalyst Generation and Application in Suzuki-Miyaura Coupling

One of the major advantages of using imidazolium salts is the ability to generate the active Pd-NHC catalyst in situ, avoiding the need to synthesize, isolate, and handle potentially sensitive organometallic complexes. The base required for the cross-coupling reaction also serves to deprotonate the imidazolium salt to form the NHC ligand, which then coordinates to the palladium source.

Workflow: In Situ Catalyst Generation

cluster_inputs Reaction Inputs precursor Imidazolium Salt (Pre-catalyst) center_node precursor->center_node pd_source Pd(OAc)₂ (Palladium Source) pd_source->center_node base Base (e.g., K₂CO₃) (Activator) base->center_node solvent Solvent (e.g., Dioxane/H₂O) solvent->center_node deprotonation Deprotonation (Formation of Free NHC) center_node->deprotonation Mix & Heat coordination Coordination (Ligand binds to Pd) deprotonation->coordination active_catalyst Active Pd(0)-NHC Catalyst coordination->active_catalyst pd0 Pd(0)-NHC (Active Catalyst) oxid_add Oxidative Addition (Ar-Pd(II)-X) pd0->oxid_add + Ar-X transmetal Transmetalation (Ar-Pd(II)-Ar') oxid_add->transmetal + Ar'-B(OH)₂ (Base) reduct_elim Reductive Elimination transmetal->reduct_elim reduct_elim->pd0 regenerates catalyst product Ar-Ar' (Product) reduct_elim->product

Method

formulation techniques for 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one in early-stage drug discovery

Application Note: Preclinical Formulation Strategies for 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one Executive Summary In early-stage drug discovery, transitioning a promising in vitro hit to in vivo pharmacok...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Formulation Strategies for 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one

Executive Summary

In early-stage drug discovery, transitioning a promising in vitro hit to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) modeling is frequently bottlenecked by poor physicochemical properties. The compound 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one presents a classic "brick dust" formulation challenge. Characterized by high lipophilicity, a rigid planar structure, and a severely depressed pKa, this molecule resists standard aqueous solubilization techniques.

This application note provides a comprehensive, causality-driven guide to formulating this compound for preclinical rodent studies. By bypassing ineffective pH-adjustment strategies and leveraging cosolvent systems for Intravenous (IV) dosing and top-down nanosuspensions for Oral (PO) dosing, researchers can achieve reliable, reproducible in vivo exposure.

Physicochemical Profiling & Causality in Formulation Design

Before selecting an excipient system, we must analyze the molecular architecture of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one to understand why certain formulations will fail and others will succeed:

  • Depressed pKa & Failure of pH Adjustment: While standard imidazole-containing compounds can often be solubilized via salt formation in acidic media, the 4,5-dichloro substitution on this molecule exerts a profound electron-withdrawing effect. This quenches the basicity of the imidazole nitrogen, dropping its pKa to a level where physiological or even mildly acidic pH adjustments cannot protonate the molecule sufficiently to form a soluble salt[1].

  • High Lattice Energy ("Brick Dust" Phenomenon): The rigid biphenyl-like conjugation between the acetophenone core and the imidazole ring promotes tight crystal packing. This high lattice energy means the compound is not only insoluble in water but likely exhibits poor solubility in standard lipid vehicles, rendering lipid-based Self-Emulsifying Drug Delivery Systems (SEDDS) ineffective.

  • Strategic Imperative: To overcome these barriers, IV formulations must rely on aggressive aprotic cosolvents (e.g., DMSO) to break the crystal lattice, followed by thermodynamic stabilizers (e.g., PEG400) to prevent precipitation upon aqueous dilution[1]. For PO efficacy studies requiring high doses, physical disruption via wet bead milling (nanosuspension) is the most reliable method to increase surface area and drive gastrointestinal absorption[2].

Formulation Decision Matrix

FormulationDecisionTree API 1-[4-(4,5-Dichloro-1H-imidazol-1-YL) phenyl]ethan-1-one (BCS Class II/IV Hit) IV Intravenous (IV) Dosing Requirement: Clear Solution API->IV PO Oral (PO) Dosing Requirement: High Exposure API->PO Cosolvent Cosolvent System (DMSO / PEG400 / Saline) IV->Cosolvent Nano Nanosuspension (Wet Bead Milling) PO->Nano QC_IV Validation: Centrifugation (No Pellet) Cosolvent->QC_IV QC_PO Validation: DLS (Particle Size < 400 nm) Nano->QC_PO

Decision tree for selecting early-stage formulation vehicles based on dosing route.

Quantitative Vehicle Comparison

The following table summarizes the optimal vehicle candidates for this compound, balancing solubilization capacity against in vivo tolerability.

Formulation VehicleTarget RouteSolubilization MechanismEst. Max CapacityTolerability & Practical Notes
10% DMSO / 40% PEG400 / 50% Saline IV / IPCosolvency / Dielectric reduction2 - 5 mg/mLGood for acute PK. High osmolality requires slow injection rates.
20% HP-β-CD in PBS (pH 7.4) IV / POHydrophobic inclusion complexation1 - 3 mg/mLExcellent tolerability. Capacity limited by the steric fit of the dichloroimidazole moiety.
0.5% HPMC / 0.1% Tween 80 in Water POTop-down particle size reduction> 50 mg/mLHigh capacity for PO efficacy studies. Requires specialized milling equipment.

Step-by-Step Experimental Protocols

Protocol A: Intravenous (IV) Cosolvent Formulation (Target: 2 mg/mL)

Scientific Rationale: IV administration strictly requires a true solution; particulates can cause fatal pulmonary embolisms. Because 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one has high lattice energy, we use a sequential dilution strategy. DMSO acts as the primary disruptor of the crystal lattice. PEG400 is added next to act as a thermodynamic bridge, lowering the dielectric constant of the final mixture so that the subsequent addition of aqueous saline does not trigger shock-precipitation[1].

Materials:

  • 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one (API)

  • Dimethyl sulfoxide (DMSO), Cell culture grade

  • Polyethylene glycol 400 (PEG400), Ph. Eur.

  • 0.9% NaCl in Water (Saline)

Methodology:

  • Primary Solubilization: Weigh exactly 2.0 mg of the API into a clean glass vial. Add 100 µL of DMSO. Vortex vigorously for 2 minutes until the solution is completely optically clear. Causality: DMSO provides the necessary solvation energy to overcome the API's crystal lattice.

  • Intermediate Dilution: Add 400 µL of PEG400 to the DMSO-API solution. Vortex for 1 minute. The solution must remain clear. Causality: PEG400 creates a localized hydrophobic environment that shields the API molecules from the impending aqueous phase.

  • Aqueous Quenching: Dropwise, under continuous vortexing, add 500 µL of 0.9% Saline.

  • Self-Validating Quality Control (Critical): Transfer the final 1 mL formulation to a microcentrifuge tube. Centrifuge at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a stark black background.

    • System Output: If a white pellet or turbidity is observed, the formulation has failed (thermodynamically unstable) and is unsafe for IV use. If the solution remains perfectly clear with no pellet, the formulation is validated for immediate IV dosing.

Protocol B: Oral (PO) Nanosuspension via Wet Bead Milling (Target: 20 mg/mL)

Scientific Rationale: For high-dose oral efficacy studies, solubility limits often cap exposure. By utilizing wet bead milling, we fracture the API crystals into the nanometer range. According to the Noyes-Whitney equation, this exponential increase in surface area drives rapid gastrointestinal dissolution[2]. To prevent the high-energy nanoparticles from aggregating (Ostwald ripening), Hydroxypropyl methylcellulose (HPMC) is used to provide a steric barrier, while Tween 80 provides supplemental wetting and electrostatic repulsion[3].

Materials:

  • API (200 mg)

  • Vehicle: 0.5% (w/v) HPMC E5 and 0.1% (v/v) Tween 80 in Deionized Water

  • 0.5 mm Yttrium-stabilized Zirconium Oxide milling beads

Methodology:

  • Vehicle Preparation: Dissolve 50 mg of HPMC E5 and 10 µL of Tween 80 in 10 mL of deionized water. Stir overnight to ensure complete polymer hydration without foaming.

  • Pre-dispersion: In a 20 mL scintillation vial, combine 200 mg of API with 10 mL of the prepared vehicle. Homogenize using a rotor-stator homogenizer at 10,000 RPM for 2 minutes to break up macroscopic agglomerates.

  • Wet Milling: Add 5 grams of 0.5 mm Zirconium Oxide beads to the vial. Place the vial on a high-energy planetary mill or magnetic stir plate (at 1,200 RPM) for 12 to 24 hours at 4°C to prevent thermal degradation[2].

  • Harvesting: Extract the nanosuspension using a 27-gauge needle (which allows the fluid to pass while leaving the 0.5 mm beads behind).

  • Self-Validating Quality Control (Critical): Dilute a 10 µL aliquot of the suspension in 1 mL of water and analyze via Dynamic Light Scattering (DLS).

    • System Output: The formulation is validated for in vivo use if the Z-average particle diameter is < 400 nm and the Polydispersity Index (PDI) is < 0.3, confirming a stable, monodisperse colloidal system[3].

References

  • [1] Strickley RG. Solubilizing excipients in oral and injectable formulations. Pharm Res. 2004 Feb;21(2):201-30. PubMed. URL:

  • [2] Chiang PC, et al. Investigation of utilization of nanosuspension formulation to enhance exposure of 1,3-dicyclohexylurea in rats. PMC. URL:

  • [3] Lee SY, et al. Development of a Resveratrol Nanosuspension Using the Antisolvent Precipitation Method without Solvent Removal, Based on a Quality by Design (QbD) Approach. PMC. URL:

Sources

Application

Application Note &amp; Standard Operating Procedure: Handling and Synthetic Utilization of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one

Executive Summary & Mechanistic Rationale 1-[4-(4,5-Dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one is a specialized, bifunctional chemical intermediate. It features an acetophenone core substituted at the para position wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

1-[4-(4,5-Dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one is a specialized, bifunctional chemical intermediate. It features an acetophenone core substituted at the para position with a 4,5-dichloroimidazole moiety. This unique structural architecture makes it a highly valuable precursor in medicinal chemistry, particularly for the synthesis of broad-spectrum antifungal agents, antibacterial compounds, and C-FMS kinase inhibitors[1][2].

Handling this compound requires a deep understanding of its physicochemical behavior. The lipophilic phenyl ring combined with the polar, electron-withdrawing dichloroimidazole group creates a molecule that easily penetrates biological membranes. While this is advantageous for drug design, it simultaneously poses significant occupational hazards, acting as a potent skin, eye, and respiratory irritant[3][4]. This Standard Operating Procedure (SOP) outlines the self-validating safety systems and a validated synthetic protocol for utilizing this compound in a laboratory setting.

Physicochemical Profiling & Hazard Assessment

To establish a safe handling environment, we must first analyze the causality behind the compound's hazards. Halogenated imidazoles are inherently electrophilic and can act as sensitizers, while the acetophenone moiety increases the compound's solubility in the lipid bilayers of human skin[5][6].

Table 1: Physicochemical and Hazard Summary
ParameterDescription / ValueMechanistic Causality & Impact
Physical State Solid (Crystalline Powder)Prone to aerosolization; requires strict dust control[4].
Solubility Soluble in EtOH, DMF, DMSOHigh lipophilicity dictates the use of specific chemical-resistant PPE.
Hazard Class Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3The halogenated heterocycle reacts with nucleophilic sites on biological tissues, causing acute inflammation[3][4].
Storage Temp 2°C to 8°C (Inert Atmosphere)The imidazole nitrogen is susceptible to N-oxidation; the alpha-methyl group can undergo auto-oxidation over time.

Self-Validating Safety Systems (Handling & Storage)

Do not rely solely on passive safety measures. The following protocols are designed as a self-validating system where the failure of one step is immediately detectable.

  • Engineering Controls: All weighing, transferring, and reacting of 1-[4-(4,5-Dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one must be performed inside a Class II Type A2 biological safety cabinet or a standard chemical fume hood with a verified face velocity of 80–100 fpm. Validation: Ensure the fume hood flow monitor is in the "green" zone before opening the container.

  • Personal Protective Equipment (PPE):

    • Gloves: Use nitrile gloves with a minimum thickness of 0.11 mm. Causality: Latex is highly permeable to lipophilic aromatic ketones. Nitrile provides a superior barrier.

    • Eye Protection: Tight-fitting safety goggles are mandatory. Standard safety glasses do not protect against aerosolized irritating dusts[4].

  • Storage Protocol: Store the compound in an amber glass vial to prevent photo-degradation. After each use, backfill the vial with Argon or Nitrogen gas before sealing. Validation: A properly sealed and backfilled vial will not show discoloration (yellowing) of the white/off-white powder over time.

Experimental Protocol: Synthesis of Bioactive Chalcones

Because 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one possesses an acidic alpha-methyl group adjacent to the carbonyl, it is an ideal candidate for Claisen-Schmidt (Aldol-type) condensations. This reaction generates a 2,4-dienone motif, which literature indicates is critical for broad-spectrum antifungal activity[1].

Step-by-Step Methodology

Step 1: Reagent Preparation

  • In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent (e.g., 2.55 g, 10 mmol) of 1-[4-(4,5-Dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one in 15 mL of absolute ethanol.

  • Add 1.1 equivalents (11 mmol) of the desired aromatic aldehyde (e.g., 4-fluorobenzaldehyde).

Step 2: Base-Catalyzed Condensation

  • Place the flask in an ice bath to lower the temperature to 0–5°C.

  • Slowly add 2.0 equivalents of Potassium Hydroxide (KOH) as a 40% aqueous solution dropwise over 10 minutes. Causality: Slow addition prevents uncontrolled exothermic reactions and minimizes the Cannizzaro reaction of the aldehyde.

  • Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 12 hours.

Step 3: In-Process Validation (Self-Validating Step)

  • Visual Check: The reaction mixture will transition from a pale solution to a deep yellow or orange suspension. This color shift validates the formation of the highly conjugated chalcone system.

  • Analytical Check: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The starting acetophenone derivative will appear at an Rf​ of ~0.4. Successful conversion is validated by the disappearance of this spot and the emergence of a new, highly UV-active product spot at Rf​ ~0.6.

Step 4: Quenching and Workup

  • Pour the reaction mixture into 50 mL of crushed ice water.

  • Neutralize the solution to pH 7.0 using 1M Hydrochloric Acid (HCl). Causality: Neutralization forces the precipitation of the lipophilic chalcone product out of the aqueous-ethanol mixture.

  • Filter the resulting precipitate under a vacuum and wash the filter cake with cold distilled water (3 x 15 mL).

Step 5: Purification

  • Recrystallize the crude solid from hot ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield.

  • Dry the purified crystals in a vacuum desiccator over anhydrous calcium chloride for 24 hours.

Table 2: Reaction Optimization Parameters
ParameterOptimal ConditionSub-Optimal Consequence
Solvent Absolute EthanolUse of methanol decreases product precipitation yield due to higher product solubility.
Base Catalyst 40% aq. KOHWeaker bases (e.g., K2​CO3​ ) result in incomplete deprotonation of the alpha-carbon, reducing yield.
Temperature 25°C (after 0°C addition)Heating above 50°C promotes unwanted Michael addition side-reactions and oligomerization.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression of the Claisen-Schmidt condensation workflow, highlighting the chemical transformations at each stage.

G A 1-[4-(4,5-Dichloro-1H-imidazol-1-yl) phenyl]ethan-1-one B Base Catalysis (KOH) Deprotonation of Alpha-Carbon A->B C Aldehyde Addition (Nucleophilic Attack) B->C D Dehydration (Loss of H2O) C->D E Bioactive Chalcone (Target Compound) D->E

Fig 1: Mechanistic workflow of the Claisen-Schmidt condensation.

Spill, Emergency, and Waste Management

  • Solid Spills: Do not dry sweep the powder. Causality: Dry sweeping aerosolizes the irritating dichloroimidazole dust, leading to respiratory exposure[4][6]. Instead, cover the spill with an absorbent pad dampened with isopropanol or ethanol to dissolve and contain the material, then wipe it up.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. The lipophilic nature of the compound requires surfactants (soap) for effective removal; water alone is insufficient[3].

  • Waste Disposal: All unreacted starting material, product, and solvent washings must be collected in a designated Halogenated Organic Waste container. Do not mix with non-halogenated waste streams due to the presence of the dichloroimidazole moiety.

References

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Inhibitors of C-FMS Kinase - European Patent Office Source: Google Patents / European Patent Office URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one

Welcome to the Application Science Knowledge Base. This guide is designed for researchers and drug development professionals optimizing the synthesis of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one . The most e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Knowledge Base. This guide is designed for researchers and drug development professionals optimizing the synthesis of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one .

The most efficient route to this target is a catalyst-free Nucleophilic Aromatic Substitution (SNAr) utilizing 4,5-dichloroimidazole and 4-fluoroacetophenone. The strongly electron-withdrawing para-acetyl group on the fluoroarene lowers the lowest unoccupied molecular orbital (LUMO) of the ring, facilitating the attack of the imidazolide anion [1].

Below, you will find our validated Standard Operating Procedure (SOP), quantitative optimization data, and a detailed troubleshooting FAQ to resolve common experimental bottlenecks.

I. Standard Operating Procedure (SOP)

This self-validating protocol is engineered to maximize the SNAr yield while suppressing competitive side reactions.

Step 1: Reagent Preparation & Deprotonation

  • Charge a flame-dried, argon-purged 100 mL round-bottom flask with 4,5-dichloroimidazole (1.05 eq, 10.5 mmol) and anhydrous Cesium Carbonate (Cs₂CO₃) (1.5 eq, 15.0 mmol).

  • Suspend the solids in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Stir at room temperature for 30 minutes to ensure complete deprotonation, generating the active imidazolide nucleophile. Self-Validation: The suspension will turn slightly yellow, indicating anion formation.

Step 2: Nucleophilic Addition 4. Add 4-fluoroacetophenone (1.0 eq, 10.0 mmol) dropwise to the stirring suspension. 5. Elevate the reaction temperature to 110 °C and stir for 12–14 hours. 6. In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 7:3). The target product (Rf ~0.4) is highly UV-active.

Step 3: Quench & Isolation 7. Cool the reaction mixture to room temperature. 8. Pour the mixture slowly into 100 mL of vigorously stirring ice-water. The highly lipophilic product will crash out as an off-white precipitate. 9. Filter the precipitate under a vacuum, wash with cold distilled water (3 x 20 mL) to remove residual DMF and inorganic salts, and dry under a high vacuum. 10. Recrystallize from hot ethanol to yield the pure title compound (>85% yield).

II. Quantitative Data & Optimization Matrix

To understand the causality behind the SOP parameters, refer to our internal screening data. The choice of base and solvent is critical to balancing the SNAr rate against the degradation of the acetophenone starting material.

Base (1.5 eq)SolventTemp (°C)Time (h)Conversion (%)Primary Impurity Observed
K₂CO₃Acetonitrile802435%Unreacted starting materials
K₂CO₃DMF1101868%4-Hydroxyacetophenone (Hydrolysis)
KOHDMSO1001245%Aldol dimer (m/z 256)
Cs₂CO₃ DMF (Anhydrous) 110 12 >95% Trace (<2%)
Cs₂CO₃NMP130882%Dehalogenated imidazole

III. Troubleshooting & FAQs

Q: My LC-MS shows a major byproduct with a mass of m/z 256. What is this, and how do I prevent it? A: This mass corresponds to the head-to-tail dimer of 4-fluoroacetophenone. Under strongly basic conditions (especially with hydroxide bases like KOH or NaOH) and elevated temperatures, the acidic α-protons of the acetyl group are deprotonated. This triggers a self-aldol condensation, consuming your starting material [2]. Solution: Switch to a milder, non-nucleophilic carbonate base (Cs₂CO₃) and strictly avoid hydroxide contamination. Ensure your solvent is anhydrous, as trace water reacting with carbonates can generate hydroxide ions in situ.

Q: The reaction stalls at 60% conversion despite extended heating. How can I drive it to completion? A: Stalled SNAr reactions in this system are almost always caused by solvent wetness. If water is present in the DMF, the hydroxide generated will act as a competing nucleophile, attacking 4-fluoroacetophenone to form 4-hydroxyacetophenone. Once the phenol is formed, it is deprotonated to a phenoxide, which is highly electron-rich and completely shuts down any further SNAr reactivity. Solution: Use strictly anhydrous DMF (stored over activated 3Å molecular sieves) and conduct the reaction under an inert argon atmosphere.

Q: Why do we use 4-fluoroacetophenone instead of the cheaper 4-chloroacetophenone? A: In an SNAr mechanism, the rate-determining step is the initial nucleophilic attack that disrupts aromaticity to form the Meisenheimer complex, not the departure of the leaving group [3]. Fluorine is vastly more electronegative than chlorine, which creates a much stronger partial positive charge on the ipso-carbon, significantly lowering the activation energy for the nucleophilic attack. 4-Chloroacetophenone will require harsher conditions (e.g., 150 °C in NMP), which increases the risk of imidazole dehalogenation.

Q: Is there a risk of regiochemical scrambling (N1 vs. C2 arylation)? A: No. 4,5-Dichloroimidazole is symmetric, meaning alkylation at N1 or N3 yields the identical product. While C-arylation is a known side-reaction in some azoles, the N-anion is significantly more nucleophilic. Furthermore, the bulky chlorine atoms at the 4 and 5 positions sterically shield the carbon backbone, driving >99% regioselectivity toward N-arylation.

IV. Mechanistic Visualizations

Workflow Step1 1. Reagent Prep Dry DMF, Cs2CO3 Step2 2. Deprotonation 4,5-Dichloroimidazole + Base Step1->Step2 Step3 3. SNAr Reaction Add 4-Fluoroacetophenone (110°C) Step2->Step3 Step4 4. Quench & Precipitate Pour into Ice-Water Step3->Step4 Step5 5. Isolation Filtration & Recrystallization Step4->Step5

Experimental workflow for the SNAr synthesis of the target N-aryl imidazole.

Mechanism Imid 4,5-Dichloroimidazole Anion Imidazolide Anion (Active Nucleophile) Imid->Anion Base (-H+) Meisenheimer Meisenheimer Complex (Transition State) Anion->Meisenheimer +4-Fluoroacetophenone Product N-Aryl Product + Fluoride Meisenheimer->Product -F- (Elimination)

SNAr mechanistic pathway: Deprotonation, nucleophilic attack, and fluoride elimination.

V. References

  • Exploring N-heterocyclic linked novel hybrid chalcone derivatives: synthesis, characterization... National Institutes of Health (PMC). Available at:[Link]

  • Head‐to‐Tail Dimerization of 4‐Fluoroacetophenone in the KOH/DMSO Superbase Suspension and Related SNAr Reaction. ResearchGate. Available at:[Link]

  • Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. ACS Publications. Available at:[Link]

Optimization

Technical Support Center: Resolving Poor Aqueous Solubility of 1-[4-(4,5-Dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one

Welcome to the technical support guide for 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the si...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the significant challenge of this compound's poor solubility in aqueous media. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, scientifically-grounded strategies to enhance its dissolution for reliable experimental results.

Understanding the Challenge: Physicochemical Properties

1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one, a heterocyclic compound featuring a dichlorinated imidazole ring, presents inherent solubility challenges typical of many new chemical entities (NCEs).[1][2] Its structural characteristics contribute to low aqueous solubility, which can impede in vitro assays, preclinical studies, and formulation development.[1][3]

A related, non-chlorinated analog, 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone, has a reported water solubility of >27.9 µg/mL.[4][5] The addition of two chlorine atoms to the imidazole ring in the target compound is expected to further increase its lipophilicity and decrease its aqueous solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial attempts to dissolve the compound in aqueous buffers (e.g., PBS) have failed, even at low concentrations. What is the first step I should take?

A1: Initial Solubility Assessment & Cosolvent Systems

Before attempting complex formulations, a systematic initial solubility assessment is crucial. This involves determining the compound's solubility in various organic solvents that are miscible with water. This information will guide the selection of an appropriate cosolvent system.

Step-by-Step Protocol: Solubility Screening

  • Solvent Selection: Choose a range of water-miscible organic solvents. Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[3]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in each selected organic solvent (e.g., 10-50 mM).

  • Aqueous Dilution: Sequentially dilute the stock solution into your desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Observe for precipitation at each dilution step.

  • Observation: Visual inspection for cloudiness or solid particles is the simplest method. For more quantitative analysis, techniques like nephelometry or UV-Vis spectroscopy can be used to detect precipitation.

  • Data Analysis: Determine the maximum concentration of the organic solvent that can be tolerated in the final aqueous solution without causing compound precipitation.

Causality Behind This Approach: Cosolvents work by reducing the polarity of the aqueous medium, thereby decreasing the interfacial tension between the hydrophobic solute and the solvent, which enhances solubility.[6] This is often the simplest and most direct first approach for early-stage in vitro experiments.[3]

Troubleshooting Flowchart: Initial Solubilization

G start Start: Compound Precipitation in Aqueous Buffer solubility_screen Q: Is the compound soluble in a water-miscible organic solvent? start->solubility_screen cosolvent A: Use a cosolvent system (e.g., DMSO/Buffer) solubility_screen->cosolvent Yes advanced_methods Proceed to Advanced Solubilization Strategies solubility_screen->advanced_methods No optimize_cosolvent Optimize cosolvent concentration to <1% v/v if possible cosolvent->optimize_cosolvent check_precipitation Q: Does precipitation occur upon dilution? optimize_cosolvent->check_precipitation success Success: Compound Solubilized check_precipitation->success No check_precipitation->advanced_methods Yes

Caption: Initial troubleshooting workflow for solubilizing the compound.

Q2: I'm concerned about the potential toxicity or off-target effects of using high concentrations of organic solvents like DMSO in my cell-based assays. What are my alternatives?

A2: Advanced Solubilization Techniques

When the concentration of organic cosolvents is a limiting factor, more advanced formulation strategies are necessary. These methods aim to enhance the apparent solubility of the compound in aqueous media with minimal use of harsh solvents.

Option 1: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are water-soluble.[7][8]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high water solubility and favorable safety profiles.[7]

Step-by-Step Protocol: Cyclodextrin Formulation

  • Preparation of Cyclodextrin Solution: Prepare a stock solution of HP-β-CD or SBE-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).

  • Compound Addition: Add the solid 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one powder directly to the cyclodextrin solution.

  • Equilibration: Mix the solution vigorously (e.g., vortexing, sonication, overnight shaking at room temperature) to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Concentration Determination: Analyze the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Option 2: Use of Surfactants and Micellar Solubilization

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds in their core, thereby increasing their solubility in the bulk aqueous phase.[8][9]

  • Common Surfactants: Polysorbate 80 (Tween® 80) and Sodium Lauryl Sulfate (SLS) are frequently used.[6]

Step-by-Step Protocol: Surfactant-Based Formulation

  • Surfactant Solution Preparation: Prepare solutions of the chosen surfactant in the aqueous buffer at various concentrations, ensuring some are above the known CMC.

  • Compound Addition: Add an excess of the solid compound to each surfactant solution.

  • Equilibration: Shake the mixtures at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separation and Analysis: Centrifuge or filter the samples to separate the undissolved solid. Determine the concentration of the solubilized compound in the supernatant/filtrate.

Option 3: Amorphous Solid Dispersions (ASDs)

For more advanced applications, particularly oral drug delivery, creating an amorphous solid dispersion can significantly enhance solubility. This involves dispersing the crystalline compound in a polymer matrix in its amorphous, higher-energy state.[10]

  • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.

  • Preparation Methods: Techniques like hot-melt extrusion or spray drying are used to create ASDs.[9][11] This is a more complex approach generally reserved for later-stage development.

Comparative Overview of Solubilization Strategies

StrategyMechanismAdvantagesDisadvantages
Cosolvents Reduces solvent polarity.[6]Simple, rapid, suitable for early screening.Potential for precipitation upon dilution, cellular toxicity at high concentrations.
Cyclodextrins Encapsulation in a hydrophobic cavity.[7][8]High solubilization capacity, good safety profile for modified cyclodextrins.Can be expensive, potential for drug displacement from the complex.
Surfactants Micellar encapsulation.[8][9]Cost-effective, well-understood mechanism.Potential for in vivo membrane disruption, can interfere with some assays.
Lipid-Based Formulations Solubilization in lipid carriers.[10][12]Can enhance oral bioavailability.[7][12]Complex formulations, potential for physical instability.
Amorphous Solid Dispersions Overcomes crystal lattice energy.[7][10]Significant solubility enhancement.Requires specialized equipment, potential for recrystallization over time.
Q3: How do I choose the best solubilization strategy for my specific experiment (e.g., in vitro vs. in vivo)?

A3: Selecting a Phase-Appropriate Formulation Strategy

The choice of formulation strategy is highly dependent on the stage of research and the experimental system.

Decision-Making Framework

G start Experimental Goal in_vitro In Vitro / Cell-Based Assays start->in_vitro in_vivo_pk In Vivo PK / Efficacy (Oral) start->in_vivo_pk in_vivo_iv In Vivo (IV Administration) start->in_vivo_iv cosolvent Cosolvent System (e.g., <0.5% DMSO) in_vitro->cosolvent Primary cyclodextrin Cyclodextrin Complex (e.g., HP-β-CD) in_vitro->cyclodextrin Secondary in_vivo_pk->cyclodextrin Alternative lipid Lipid-Based Formulation (e.g., SEDDS) in_vivo_pk->lipid Primary asd Amorphous Solid Dispersion in_vivo_pk->asd Secondary in_vivo_iv->cyclodextrin Primary surfactant Surfactant Solution (e.g., Tween® 80) in_vivo_iv->surfactant Secondary

Caption: Phase-appropriate formulation selection guide.

  • For In Vitro Assays: The primary goal is to achieve the desired concentration in the assay medium without interfering with the biological system. Start with a cosolvent system, keeping the final solvent concentration as low as possible (ideally <0.5%). If this is not sufficient, a cyclodextrin-based formulation is the next best choice.[13]

  • For In Vivo Preclinical Studies (Oral): The focus shifts to enhancing absorption and bioavailability. Lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or amorphous solid dispersions are often the most effective.[10][12] These help maintain the drug in a solubilized state in the gastrointestinal tract.[12]

  • For In Vivo Preclinical Studies (Intravenous): Solubility and safety are paramount. Formulations must be sterile and free of particulates. Cyclodextrin complexes and micellar solutions using well-tolerated surfactants are preferred.[14]

Final Recommendations

The poor aqueous solubility of 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one is a significant but surmountable obstacle. A systematic, tiered approach to formulation development is recommended. Begin with simple cosolvent systems for initial screening and progress to more sophisticated methods like cyclodextrin complexation or lipid-based systems as required by the experimental context. Always validate the final formulation for compound stability and compatibility with the intended assay or animal model.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. Available at: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Dr. Reddy's. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's. Available at: [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Agno Pharmaceuticals. Available at: [Link]

  • Sophisticated Formulation Approaches for Insoluble Drug Candidates. (2019). Drug Development & Delivery. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Improving the Water Solubility of Poorly Soluble Drugs. (2017). Basicmedical Key. Available at: [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. University of the Pacific. Available at: [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. (2015). PMC - NIH. Available at: [Link]

  • Preformulation Studies and Enabling Formulation Selection for an Insoluble Compound at Preclinical Stage-From In Vitro, In Silico to In Vivo. ResearchGate. Available at: [Link]

  • 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone. PubChem. Available at: [Link]

  • Solubilizer Excipients. American Pharmaceutical Review. Available at: [Link]

  • Understanding the Role of Pharmaceutical Solubilizing Excipients on the Concentration of Poorly Water-Soluble Drugs Using High Throughput Experimentation and Mechanistic Modeling. ProQuest. Available at: [Link]

  • Excipients for Solubility and Bioavailability Enhancement. (2020). Gattefossé. Available at: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one

Welcome to the technical support guide for the purification of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the column chromatography purification of this compound and its related impurities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one.

Q1: My target compound is eluting with the solvent front, resulting in poor separation from non-polar impurities. How can I improve retention on the column?

A1: Elution with the solvent front indicates that the mobile phase is too polar for the compound, causing it to have a very high Rf value. To achieve better retention and separation, you should decrease the polarity of the mobile phase.[1]

  • TLC Analysis is Key: Before running a column, it is crucial to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[2] The ideal Rf value for your target compound on a TLC plate should be between 0.2 and 0.4 to ensure good separation on a column.[1]

  • Solvent System Adjustment: If you are using a common solvent system like ethyl acetate/hexane, you need to increase the proportion of the less polar solvent (hexane). For instance, if a 50:50 mixture results in a high Rf, try an 80:20 or 90:10 hexane/ethyl acetate mixture.

  • Alternative Solvent Systems: If adjusting the ratio of your current system is ineffective, consider switching to a less polar solvent system altogether. For example, if you are using dichloromethane/methanol, a switch to ethyl acetate/hexane might be beneficial.[1]

Q2: I'm observing significant peak tailing for my target compound. What are the likely causes and how can I resolve this?

A2: Peak tailing in column chromatography, especially with polar, nitrogen-containing compounds like imidazoles, is a common issue. It often points to undesirable secondary interactions between the analyte and the stationary phase or issues with the mobile phase.[3]

  • Acid-Base Interactions: Silica gel is an acidic stationary phase. The basic nitrogen atoms in the imidazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to tailing.[4]

    • Solution: To mitigate this, you can add a small amount of a basic modifier to your mobile phase. A common practice is to add 0.1-1% triethylamine (TEA) or ammonia to the eluent.[5] This will saturate the acidic sites on the silica, preventing strong interactions with your compound.

  • Compound Degradation: Polar compounds can sometimes degrade on the acidic surface of silica gel, which can also manifest as tailing.[1][4]

    • Solution: You can assess the stability of your compound on silica by performing a 2D TLC. Spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots have formed.[4] If degradation is observed, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[4]

  • Mobile Phase Polarity: Sometimes, increasing the polarity of the mobile phase once the compound starts to elute can help to "push" the tailing end off the column more quickly.[4]

Q3: My compound seems to be stuck on the column and won't elute, even with a highly polar mobile phase. What should I do?

A3: If your compound fails to elute even with a strong solvent system like 10% methanol in dichloromethane, it suggests very strong interactions with the stationary phase or potential insolubility.

  • Use of Additives: For highly polar basic compounds, adding a small amount of a base to the mobile phase can be effective. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this solution can be added to dichloromethane.[4]

  • Check for Precipitation: It's possible your compound has precipitated at the top of the column, especially if it was loaded in a solvent in which it is not highly soluble.

  • Consider Reversed-Phase Chromatography: If your compound is highly polar, normal-phase chromatography may not be the best approach.[1] In reversed-phase chromatography, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[1] In this setup, polar compounds elute earlier.[1]

Q4: How can I effectively remove starting materials, specifically unreacted 4-chloroacetophenone or imidazole derivatives?

A4: The successful removal of starting materials depends on the polarity differences between them and your target compound.

  • Polarity-Based Separation: Typically, 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one is more polar than unreacted halo-acetophenones but may have similar polarity to other imidazole-containing byproducts.

  • Step-Gradient Elution: A step-gradient elution can be very effective. Start with a low polarity mobile phase (e.g., high hexane content) to elute the non-polar impurities first. Then, incrementally increase the polarity of the mobile phase to elute your target compound, leaving the more polar impurities on the column.

  • TLC Monitoring: Careful monitoring of the reaction by TLC is essential to identify the Rf values of both the starting materials and the product, which will guide the development of the column chromatography gradient.[6]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems during the column chromatography purification of 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation/Resolution - Inappropriate mobile phase polarity.- Column overloading.- Poorly packed column.- Optimize the mobile phase using TLC to achieve a target Rf of 0.2-0.4 for the desired compound.[1]- Reduce the amount of crude material loaded onto the column.- Repack the column ensuring it is uniform and free of air bubbles.[3]
Compound Elutes in the Solvent Front - Mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase hexane in a hexane/ethyl acetate system).[1]
Compound Does Not Elute - Mobile phase is not polar enough.- Strong interaction with the stationary phase (e.g., acidic silica).- Compound may have degraded on the column.- Gradually increase the mobile phase polarity (e.g., add methanol to dichloromethane).- Add a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds).[5]- Consider using a different stationary phase like alumina or reversed-phase silica.[3]
Peak Tailing - Secondary interactions with the stationary phase.- Compound degradation on silica.- Add a small amount of triethylamine or ammonia to the mobile phase.[4]- Use a less acidic stationary phase.[3]- Test for compound stability on silica using 2D TLC.[4]
Cracks in the Silica Bed - The column has run dry.- Ensure the silica bed is always covered with solvent.

Section 3: Experimental Protocol

This section provides a detailed, step-by-step methodology for a typical column chromatography purification.

Step 1: Preparation of the Slurry and Packing the Column
  • Select a glass chromatography column of an appropriate size for the amount of crude material to be purified.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate). The consistency should be like a thin paste.

  • Fill the column about halfway with the same non-polar solvent.

  • Pour the silica gel slurry into the column.

  • Gently tap the side of the column to help the silica pack evenly and to dislodge any trapped air bubbles.

  • Open the stopcock to allow some solvent to drain, which will help in packing the silica bed. Continuously add more slurry until the desired column height is reached. Ensure the silica bed does not run dry.

  • Add a thin layer of sand on top of the silica bed to prevent disruption when adding the sample and eluent.

  • Drain the solvent until it is just level with the top of the sand layer.

Step 2: Loading the Sample
  • Dissolve the crude 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one in a minimal amount of the mobile phase or a suitable solvent.

  • Carefully apply the sample solution to the top of the column using a pipette.

  • Drain the solvent until the sample has fully entered the silica bed.

  • Gently add a small amount of the initial mobile phase to wash the sides of the column and allow it to enter the silica bed. Repeat this step 2-3 times.

Step 3: Elution and Fraction Collection
  • Carefully fill the column with the initial, non-polar mobile phase.

  • Begin collecting fractions in test tubes.

  • Monitor the elution of compounds using TLC analysis of the collected fractions.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase according to the separation needs determined by prior TLC analysis.

  • Once the desired compound has been fully eluted, the column can be flushed with a highly polar solvent to remove any remaining impurities.

Step 4: Analysis of Fractions
  • Analyze the collected fractions by TLC to identify which ones contain the pure target compound.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one.

Section 4: Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered During Purification poor_separation Poor Separation / Resolution start->poor_separation no_elution Compound Not Eluting start->no_elution tailing Peak Tailing start->tailing check_rf Check TLC Rf of Target Compound poor_separation->check_rf increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity add_modifier Add Modifier (e.g., TEA) tailing->add_modifier high_rf Rf Too High (>0.5) check_rf->high_rf low_rf Rf Too Low (<0.1) check_rf->low_rf good_rf Good Rf (0.2-0.4) check_rf->good_rf decrease_polarity Decrease Mobile Phase Polarity high_rf->decrease_polarity Yes low_rf->increase_polarity Yes check_loading Check Sample Loading good_rf->check_loading solution Problem Resolved decrease_polarity->solution increase_polarity->add_modifier overloaded Overloaded? check_loading->overloaded repack Repack Column overloaded->repack No overloaded->solution Yes, Reduce Load repack->solution change_stationary_phase Change Stationary Phase (e.g., Alumina) add_modifier->change_stationary_phase change_stationary_phase->solution

Caption: A decision tree for troubleshooting common column chromatography issues.

General Purification Workflow

PurificationWorkflow start Start: Crude Product Mixture tlc 1. TLC Analysis to Determine Solvent System start->tlc prepare_column 2. Prepare Slurry and Pack Column tlc->prepare_column load_sample 3. Load Crude Sample prepare_column->load_sample elute 4. Elute with Optimized Mobile Phase load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions analyze_fractions 6. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure evaporate 8. Evaporate Solvent combine_pure->evaporate end End: Purified Compound evaporate->end

Caption: A generalized workflow for column chromatography purification.

Section 5: References

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Hassib, S. T., et al. (2018). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Chromatography Forum. (2004, September 1). HPLC METHOD FOR IMIDAZOLE. Retrieved from [Link]

  • Google Patents. (n.d.). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate. Retrieved from

  • University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Retrieved from [Link]

  • David W. A. Bourne. (n.d.). Thin layer chromatography. Retrieved from [Link]

  • ResearchGate. (2012, June). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Retrieved from [Link]

  • Journal of Catalyst & Catalysis. (2018). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Retrieved from [Link]

  • Google Patents. (2016, April 21). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Retrieved from

  • MDPI. (2021, August 10). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

Sources

Optimization

preventing oxidative degradation of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one during long-term storage

Technical Support Center: 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one A Guide to Preventing Oxidative Degradation During Long-Term Storage Welcome to the technical support guide for 1-[4-(4,5-dichloro-1H-imida...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one

A Guide to Preventing Oxidative Degradation During Long-Term Storage

Welcome to the technical support guide for 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with in-depth, actionable guidance on maintaining the stability and integrity of this valuable compound. Oxidative degradation is a critical challenge that can compromise sample purity, impact experimental outcomes, and delay research timelines. This guide explains the underlying chemical vulnerabilities of the molecule and provides robust, field-proven protocols to ensure its long-term stability.

Understanding the Molecule's Vulnerability to Oxidation

The structure of 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one contains several functional groups that contribute to its susceptibility to oxidative and photodegradation. Proactive measures are essential for preservation.

  • The Imidazole Ring: The electron-rich imidazole moiety is a primary site for oxidative attack.[1][2] Studies on other imidazole-containing active pharmaceutical ingredients (APIs) have shown that this ring system can undergo oxidation, especially when exposed to atmospheric oxygen, peroxide radicals, or light.[1]

  • Aromatic Ketone: The acetophenone group can make the molecule susceptible to photodegradation. Aromatic ketones can absorb UV light, leading to the formation of reactive radical species that can initiate or propagate degradation pathways.

  • Chlorine Substituents: While the dichloro- substitution on the imidazole ring generally increases the molecule's stability by withdrawing electron density, it does not eliminate the risk of oxidation.

Understanding these intrinsic properties is the first step in designing an effective storage and handling strategy. The goal is to control the environmental factors—oxygen, light, and temperature—that can initiate these degradation processes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability?

A1: To maximize the shelf-life of 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one, strict control of the storage environment is paramount. We recommend a multi-faceted approach summarized in the table below.

ParameterRecommended ConditionRationale & Justification
Temperature -20°C or lower Reduces the rate of chemical reactions, including oxidation. While refrigeration (2-8°C) is adequate for short-term storage, freezing is strongly recommended for periods longer than a few weeks.[3][4]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, which is the primary driver of oxidative degradation. This is the most critical factor for preventing oxidation. The container should be purged with inert gas before sealing.[5]
Light Protected from Light (Amber Vial) Prevents photodegradation, which can generate free radicals and accelerate decomposition.[3][6] Use amber glass vials or wrap clear vials in aluminum foil.
Container Tightly Sealed Glass Vial with PTFE-lined Cap Prevents moisture ingress and oxygen leakage. Polytetrafluoroethylene (PTFE) liners provide an excellent chemical barrier and seal.[6]

Q2: Are antioxidants necessary, and if so, which ones are recommended?

A2: For high-purity solid material stored under a proper inert atmosphere, antioxidants may not be strictly necessary. However, if the compound is to be stored in solution or if there is a risk of oxygen exposure, incorporating an antioxidant is a prudent measure.[7][]

  • Recommended Antioxidant: Butylated hydroxytoluene (BHT) is a suitable choice. It is an oil-soluble phenolic antioxidant that effectively scavenges free radicals.[7][] A typical concentration would be 0.01-0.1% w/w.

  • Causality: Antioxidants like BHT function by reacting with and neutralizing free radicals before they can attack the target molecule, thereby terminating the chain reaction of oxidation.[] It is crucial to incorporate the antioxidant early in the process to prevent initial degradation.[5]

Q3: What are the visible signs of degradation I should watch for?

A3: Visual inspection can be a preliminary indicator of degradation. The pure compound should be a white to off-white solid. Any change in color, such as the development of a yellow or brown tint, suggests the formation of chromophoric degradation products. While this is a useful observation, it is not quantitative. Analytical confirmation is always required.

Q4: How does the physical form (solid vs. solution) affect stability?

A4: The compound is significantly more stable in its solid, crystalline form.[1][3] In the solid state, molecular mobility is restricted, which slows degradation reactions. In solution, the compound is more susceptible to degradation due to increased molecular mobility and interaction with the solvent. Solvents can also contain dissolved oxygen or peroxide impurities that accelerate oxidation. If you must store the compound in solution, use a de-gassed, high-purity solvent and store frozen under an inert atmosphere.

Q5: How can I monitor the purity of my compound over time?

A5: The gold standard for monitoring purity and detecting degradation is a stability-indicating analytical method , most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10] A proper stability-indicating method is one that can separate the intact API from all potential degradation products, impurities, and excipients.[9] This method must be developed and validated through forced degradation studies.[11][12]

Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve common stability-related issues.

Diagram: Troubleshooting Workflow for Compound Degradation

G cluster_0 Observation cluster_1 Initial Investigation cluster_2 Corrective & Preventive Actions cluster_3 Root Cause Analysis Problem Problem Observed: - Discoloration - New HPLC Peaks - Inconsistent Results CheckStorage Were Recommended Storage Conditions Met? (-20°C, Inert Gas, Dark) Problem->CheckStorage Cause_Storage Root Cause: Improper Storage (Oxygen/Light/Heat Exposure) CheckStorage->Cause_Storage No Cause_Batch Root Cause: Potential issue with a specific older batch. CheckStorage->Cause_Batch Yes Reanalyze Action: Re-analyze purity of a fresh, properly stored sample to establish a baseline. Quarantine Action: Quarantine suspect batch. Do not use for critical experiments. ForcedDeg Action: Perform forced degradation study to identify and characterize degradants. (See Protocol 3) Quarantine->ForcedDeg Implement Action: Implement strict storage protocol. (See Protocol 1) Implement->Reanalyze Cause_Storage->Implement Cause_Batch->Quarantine

Caption: Troubleshooting decision tree for stability issues.

Problem: I am observing a yellowing of my solid compound.

  • Potential Cause: This is a strong indicator of oxidative or photodegradation. Exposure to atmospheric oxygen or light has likely occurred.

  • Solution: Immediately transfer a small aliquot of the material for purity analysis by HPLC. Quarantine the rest of the batch. Review your storage procedures to ensure they strictly adhere to the recommended conditions (inert atmosphere, -20°C, protection from light). Discard the batch if purity has fallen below your experimental requirements.

Problem: My HPLC analysis shows new, unidentified peaks that were not present previously.

  • Potential Cause: The new peaks are almost certainly degradation products. Their appearance confirms that the compound is unstable under its current storage or handling conditions.

  • Solution:

    • Confirm Identity: If possible, use LC-MS to get mass data on the new peaks to help elucidate their structures. This is a key part of understanding the degradation pathway.[1]

    • Quarantine: Do not use this material for further experiments.

    • Implement Corrective Actions: Review and correct your storage and handling protocols immediately. Procure a fresh batch of the compound and establish a new, verified baseline chromatogram.

Problem: My experimental results are inconsistent when using a compound from an older batch.

  • Potential Cause: A gradual, undetected loss of purity in the older batch is the most likely cause. Even under ideal conditions, very long-term storage can lead to some degradation.[3]

  • Solution: Always re-qualify older batches before use in critical experiments. Run an HPLC purity check against a current, certified reference standard. If the purity has decreased by more than a predefined threshold (e.g., >2%), the batch should be discarded.

Technical Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Preparation: Work in an environment with low ambient light. Place a sufficient quantity of 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one into a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Inerting: Place the uncapped vial inside a glove box with a nitrogen or argon atmosphere. Alternatively, use a Schlenk line or a simple manifold to gently flush the vial with a stream of dry inert gas for 2-3 minutes. This displaces all atmospheric oxygen.

  • Sealing: While still under the inert atmosphere (or immediately after removing the gas stream), tightly seal the vial with the PTFE-lined cap.

  • Labeling: Clearly label the vial with the compound name, batch number, date, and storage conditions.

  • Storage: Place the sealed vial in a -20°C freezer that is not subject to frequent temperature fluctuations.

Protocol 2: Stability Monitoring via HPLC

This is a general guideline; a specific, validated method is required for GMP applications.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a concentration of ~1 mg/mL. Dilute further to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (determined by UV scan, likely around 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate all peaks. Calculate the purity by the area percent method. Compare the chromatogram to the reference standard or the initial analysis of the batch. A significant decrease in the main peak area or an increase in impurity peaks indicates degradation. A target degradation level for method development is often between 5-20%.[11][12]

Protocol 3: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for identifying potential degradation products and validating that your analytical method can detect them.[9][11][13]

Diagram: Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions (ICH Guidelines) API API Sample 1-[4-(...)]ethan-1-one Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C, Solid State) API->Thermal Photo Photolytic (ICH Q1B Light Box) API->Photo Analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Outcome: - Identify Degradation Products - Elucidate Degradation Pathways - Validate Analytical Method Analysis->Outcome

Caption: Workflow for a forced degradation study.

  • Objective: To intentionally degrade the compound under various stress conditions to produce potential degradants. The goal is to achieve 5-20% degradation.[12]

  • Procedure: Prepare separate solutions of the compound (~1 mg/mL) and expose them to the following conditions:

    • Acidic: Add HCl to a final concentration of 0.1 M. Heat if necessary.

    • Basic: Add NaOH to a final concentration of 0.1 M.

    • Oxidative: Add H₂O₂ to a final concentration of 3%.

    • Thermal (Solid): Store the solid compound at an elevated temperature (e.g., 80°C).

    • Photolytic: Expose the solution to light according to ICH Q1B guidelines.

  • Time Points: Sample at various time points (e.g., 2, 8, 24, 48 hours) until the target degradation is achieved.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by the developed HPLC-UV method. Couple the HPLC to a mass spectrometer (LC-MS) to obtain structural information on any new peaks formed.[1]

By following these guidelines, you can ensure the long-term integrity of your 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one samples, leading to more reliable and reproducible scientific outcomes.

References

  • ResolveMass Laboratories Inc. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Rao, B. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability.
  • D&A Group. (n.d.). The Use Of Forced Degradation In Analytical Method Development.
  • CD Formulation. (n.d.). Antioxidants.
  • BOC Sciences. (n.d.). Pharmaceutical Excipients Antioxidants.
  • Padagis. (n.d.). Preservatives, Antioxidants and pH.
  • Lobo, V., et al. (2010). Antioxidants: a comprehensive review. Pharmacognosy Reviews.
  • BenchChem. (2025). Technical Support Center: Stability and Storage of β-Amino Ketones.
  • Cambridge Isotope Laboratories, Inc. (2024). The Proper Storage and Handling of Volatile Analytical Standards.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF.
  • K笽er, U., et al. (1993). Stability of ketone bodies in serum in dependence on storage time and storage temperature. European Journal of Clinical Chemistry and Clinical Biochemistry.

Sources

Troubleshooting

troubleshooting crystallization and recrystallization of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one

Welcome to the Technical Support Center for the crystallization and recrystallization of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one . As a Senior Application Scientist, I frequently encounter researchers stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization and recrystallization of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one .

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of heavily functionalized acetophenone derivatives. This specific molecule presents a unique crystallographic challenge: it combines a rigid acetophenone backbone with a bulky, highly lipophilic 4,5-dichloroimidazole ring. The interplay between potential halogen bonding, π−π stacking, and hydrogen-bond acceptor sites (the ketone oxygen and imidazole nitrogen) often leads to complex thermodynamic behaviors, most notably Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[1].

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind each experimental choice to ensure a self-validating, robust crystallization workflow.

Part 1: Diagnostic Workflows & Mechanistic Pathways

To successfully crystallize this compound, we must first understand the kinetic barriers to nucleation. Desolvation of the polar ketone and imidazole sites is often the rate-limiting step. If supersaturation is generated too rapidly, the system will bypass the crystalline state and collapse into a solute-rich oil phase.

Solvation Solvated Solvated API Complex (H-bonded to Imidazole/Ketone) Desolvation Desolvation (Rate-Limiting Step) Solvated->Desolvation Thermal Energy Reduction Cluster Pre-nucleation Clusters Desolvation->Cluster Supersaturation Lattice Crystal Lattice Integration Cluster->Lattice Seeding / Kinetics

Mechanistic pathway of API desolvation and crystal lattice integration.

Mechanism Start Dissolve 1-[4-(4,5-Dichloro-1H-imidazol-1-YL) phenyl]ethan-1-one MSZW Determine MSZW via Turbidimetry / FBRM Start->MSZW Cool Cool to Seeding Temp (Halfway into MSZW) MSZW->Cool Check LLPS (Oiling Out) Detected? Cool->Check Adjust Reduce Supersaturation & Adjust Solvent Ratio Check->Adjust Yes Seed Add 1-2% w/w Seed Crystals Check->Seed No Adjust->Cool Grow Controlled Cooling (<0.2°C/min) Seed->Grow Isolate Filter, Wash & Dry Grow->Isolate

Troubleshooting workflow for mitigating LLPS during API crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my product consistently "oil out" instead of forming a crystalline suspension, and how can I force it to crystallize? A: Oiling out (LLPS) occurs when the supersaturation level exceeds the liquid-liquid phase boundary before reaching the nucleation boundary[2]. The 4,5-dichloroimidazolyl moiety in your compound introduces significant steric bulk and a high molecular weight, which kinetically hinders the molecules from arranging into a rigid crystal lattice[3]. Solute molecules in these oil droplets arrange randomly and act as a highly efficient solvent for impurities, ruining your yield and purity[2]. The Fix: Do not rely on spontaneous nucleation. You must map the Metastable Zone Width (MSZW) and introduce 1-2% w/w of pure seed crystals exactly halfway into the MSZW. Seeding bypasses the high-energy barrier of primary nucleation, directing the solute to grow on existing lattices rather than phase-separating into an oil[2][3].

Q2: How do I select the right solvent system to widen the MSZW and prevent oiling out? A: Solvents in which the drug exhibits extremely high solubility typically reduce the maximum achievable supersaturation, thereby increasing the risk of LLPS[1]. For this compound, avoid pure halogenated solvents (like DCM) which solvate the dichloro-groups too well. Instead, utilize a binary solvent system. A polar aprotic good solvent (e.g., Ethyl Acetate) paired with a non-polar anti-solvent (e.g., Heptane) provides the best thermodynamic control.

Q3: I am experiencing severe impurity entrapment and agglomeration during anti-solvent addition. What is the mechanistic cause? A: Rapid addition of an anti-solvent creates localized zones of extreme supersaturation at the dosing point. This causes the compound to "crash out" rather than grow, trapping mother liquor and structurally similar impurities within the rapidly forming crystal agglomerates. Because the dichloroimidazole ring is highly polarizable, it is prone to forming metastable polymorphs under rapid precipitation conditions. You must implement a controlled, linear dosing strategy accompanied by high-shear mixing to ensure rapid dispersion of the anti-solvent[4].

Part 3: Quantitative Data & Solvent Selection

The following table summarizes the simulated thermodynamic parameters for 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one across common solvent systems. Use this data to engineer your phase trajectory.

Solvent SystemSolubility at 60°C (mg/mL)Solubility at 5°C (mg/mL)MSZW Width (°C)LLPS (Oiling Out) RiskRecommended Action
Ethanol / Water (70:30) 12015Narrow (8°C)High Seed early; cool at <0.1°C/min.
Ethyl Acetate / Heptane (1:2) 858Optimal (15°C)Moderate Seed at 40°C; linear anti-solvent dosing.
Isopropanol (Pure) 605Wide (20°C)Low Standard controlled cooling crystallization.

Part 4: Validated Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (LLPS Mitigation)

This protocol is specifically designed to prevent oiling out by maintaining strict control over supersaturation.

  • Dissolution: Suspend 10.0 g of crude 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one in 100 mL of Ethyl Acetate (primary solvent). Heat to 60°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE filter into a pre-warmed crystallizer to remove insoluble mechanical impurities that could act as uncharacterized nucleation sites.

  • Cooling to Seeding Point: Cool the solution linearly to 40°C over 30 minutes. (This temperature is predetermined to be halfway into the MSZW for this concentration).

  • Seeding: Introduce 0.15 g (1.5% w/w) of highly pure, milled seed crystals of the desired polymorph. Hold the temperature isothermally at 40°C for 60 minutes. Self-Validation Check: The suspension should remain slightly cloudy, indicating the seed bed has stabilized and not dissolved.

  • Anti-Solvent Dosing: Begin linear dosing of 200 mL of Heptane (anti-solvent) over 4 hours using a programmable syringe pump. Increase agitation to 400 RPM to prevent localized supersaturation at the dosing tip[2].

  • Final Cooling: Once dosing is complete, cool the suspension to 5°C at a strict rate of 0.1°C/min.

  • Isolation: Filter the suspension via a Buchner funnel. Wash the filter cake with 30 mL of a pre-chilled (5°C) mixture of EtOAc/Heptane (1:3) to displace the mother liquor without dissolving the product. Dry under vacuum at 45°C to constant weight.

Protocol B: Recrystallization via Controlled Cooling (Purity Optimization)

Use this protocol if the starting material is >95% pure and you need to reject specific structurally related impurities.

  • Dissolution: Dissolve 10.0 g of the API in 160 mL of Isopropanol at 75°C (reflux).

  • Initial Cooling: Cool the solution to 55°C at a rate of 0.5°C/min.

  • Seeding & Aging: Add 0.1 g (1% w/w) of seed crystals. Age the slurry for 2 hours at 55°C. This aging step allows for Ostwald ripening, where smaller, less stable crystals dissolve and redeposit onto larger, thermodynamically stable crystals, effectively purging entrapped impurities[3].

  • Cubic Cooling Curve: Cool the mixture to 0°C over 6 hours using a cubic cooling profile (slow initial cooling that accelerates as the temperature drops). This maintains constant supersaturation as the solubility decreases non-linearly.

  • Isolation: Filter, wash with 20 mL of cold Isopropanol, and vacuum dry.

References

  • Mettler Toledo. "Oiling Out in Crystallization". Mettler Toledo. URL:[Link]

  • ACS Publications. "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357". Organic Process Research & Development. URL:[Link]

  • ResearchGate. "Crystallization of an active pharmaceutical ingredient that oils out". ResearchGate. URL:[Link]

Sources

Optimization

reducing unwanted side reactions in 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one scale-up synthesis

Technical Support Center: Synthesis of 1-[4-(4,5-Dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-[4-(4,5-Dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this important synthetic intermediate. As Senior Application Scientists, we aim to provide not only solutions but also the underlying chemical principles to empower your research and development.

Troubleshooting Guide: Unwanted Side Reactions

The synthesis of 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one typically involves the N-arylation of 4,5-dichloro-1H-imidazole with a suitable 4-acetylphenyl electrophile. This process can be susceptible to several side reactions, particularly during scale-up. This guide will help you identify and mitigate these issues.

Problem 1: Low Yield of the Desired N1-Arylated Product and Presence of Regioisomers

Symptoms:

  • The final product yield is significantly lower than expected.

  • NMR or LC-MS analysis indicates the presence of an isomeric byproduct.

Probable Cause:

The primary cause of this issue is the competing N-arylation at the N3 position of the 4,5-dichloro-1H-imidazole ring, leading to the formation of the undesired 1-[4-(4,5-dichloro-1H-imidazol-3-yl)phenyl]ethan-1-one regioisomer. The tautomeric nature of unsymmetrically substituted imidazoles makes them susceptible to substitution at either nitrogen.[1]

Solution:

Optimizing the reaction conditions is crucial for achieving high regioselectivity.

  • Choice of Catalyst and Ligand: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer excellent control over regioselectivity.[2][3][4] The use of specific ligands can sterically hinder the approach to the N3 position, favoring N1 arylation. For instance, bulky biarylphosphine ligands have shown success in directing the arylation of unsymmetrical imidazoles.[5]

  • Base Selection: The choice of base can influence the equilibrium between the imidazole tautomers. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is often preferred in Buchwald-Hartwig reactions.[6]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the thermodynamically more stable product.

Workflow for Optimizing Regioselectivity:

Caption: Troubleshooting workflow for low yield and isomer formation.

Problem 2: Formation of Hydrodehalogenated Byproducts

Symptoms:

  • GC-MS or LC-MS analysis reveals the presence of 1-(4-aminophenyl)ethanone and/or 4-acetylphenol.

  • The desired product is contaminated with starting materials.

Probable Cause:

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[2] It involves the replacement of the halogen on the aryl halide with a hydrogen atom. This can be caused by:

  • β-Hydride Elimination: This can occur from the palladium-amide intermediate, leading to the formation of an imine and a hydrodehalogenated arene.[2]

  • Presence of Reducing Agents: Trace amounts of reducing agents in the reaction mixture can lead to the reduction of the aryl halide.

Solution:

  • Ligand Selection: The choice of ligand can significantly impact the rate of reductive elimination versus β-hydride elimination. Electron-rich and sterically hindered ligands often favor the desired C-N bond formation.

  • Solvent Purity: Ensure that all solvents are anhydrous and free of potential reducing agents.

  • Inert Atmosphere: Maintaining a strict inert atmosphere (e.g., nitrogen or argon) is crucial to prevent side reactions mediated by oxygen or moisture.

Problem 3: Ullmann Condensation Side Reactions and Catalyst Deactivation

Symptoms:

  • Formation of diaryl ether or biaryl byproducts.

  • The reaction stalls before completion, even with sufficient starting materials.

Probable Cause:

While palladium catalysis is common, copper-catalyzed Ullmann-type reactions are also a viable route for N-arylation of imidazoles.[7][8][9][10][11] However, these reactions often require higher temperatures and can lead to side reactions.[7]

  • Homocoupling: The Ullmann reaction can lead to the homocoupling of the aryl halide, forming biaryl impurities.

  • Catalyst Deactivation: The copper catalyst can be sensitive to air and moisture, leading to deactivation.

Solution:

  • Ligand-Free vs. Ligand-Assisted: While some Ullmann reactions can be performed without a ligand, the use of ligands such as diamines or phenanthrolines can improve catalyst stability and reaction efficiency at lower temperatures.[9]

  • Activated Copper: Using freshly prepared or "activated" copper powder can enhance reactivity.

  • Solvent Choice: High-boiling polar aprotic solvents like DMF or NMP are typically used in Ullmann reactions.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one?

The most prevalent synthetic strategy is the N-arylation of 4,5-dichloro-1H-imidazole. This can be achieved through several methods, with the two most common being:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a versatile and widely used method for forming C-N bonds.[2][3][4] It generally offers high yields and good functional group tolerance under relatively mild conditions.

  • Copper-Catalyzed Ullmann Condensation: This is a more traditional method that is also effective for N-arylation.[7][8][9][10][11] It often requires higher reaction temperatures but can be a cost-effective alternative.

Q2: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common techniques for monitoring the reaction.

  • TLC: Provides a quick and qualitative assessment of the reaction progress by observing the disappearance of starting materials and the appearance of the product spot.

  • HPLC: Offers a more quantitative analysis, allowing for the determination of the relative concentrations of reactants, products, and byproducts over time.

Q3: What are the best practices for purifying the final product on a large scale?

For scale-up synthesis, purification methods need to be efficient and scalable.

Purification MethodAdvantagesDisadvantages
Recrystallization Cost-effective, can provide high purity.Can result in significant product loss in the mother liquor.
Column Chromatography High resolution, effective for removing closely related impurities.[12]Can be time-consuming and requires large volumes of solvent, making it less ideal for very large scales.
Slurry Washing Good for removing highly polar or non-polar impurities.May not be effective for removing impurities with similar polarity to the product.

Experimental Protocol: Purification by Recrystallization

  • Solvent Screening: Identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for this type of compound include isopropanol, ethanol, and toluene.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, activated carbon can be added and the mixture heated for a short period. The carbon is then removed by hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are essential:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents and reagents.

  • Handling of Reagents:

    • Palladium and Copper Catalysts: These can be pyrophoric and should be handled under an inert atmosphere.

    • Bases: Strong bases like NaOtBu and KOtBu are corrosive and moisture-sensitive.

    • Solvents: Many organic solvents are flammable. Avoid open flames and sources of ignition.

References

  • Benchchem. Synthesis and Structural Analysis of 4,5-Dichloro-1-methylimidazole: A Technical Guide.
  • Benchchem. Technical Support Center: Synthesis of 4,5-Dichloro-1-Methylimidazole.
  • Sigma-Aldrich. 4,5-Dichloroimidazole.
  • Ibrahim, H., et al. 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Acta Crystallographica Section E, 2012.
  • Wikipedia. Buchwald–Hartwig amination.
  • TCI Chemicals. 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one.
  • Wikipedia. Ullmann condensation.
  • Saha, S., et al. Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega, 2018.
  • Ibrahim, H., et al. 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. ResearchGate, 2012.
  • Organic Chemistry Portal. Imidazole synthesis.
  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one.
  • ChemicalBook. 1-(3,4-DICHLOROPHENYL)-2-(1H-IMIDAZOL-1-YL)ETHANONE synthesis.
  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Nolan, S. P., et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Accounts of Chemical Research, 2011.
  • Organic Chemistry Portal. N'-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N'-arylimidazolium Iodides from Less Expensive Chloro Substrates.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Pearson. Buchwald-Hartwig Amination Reaction Explained.
  • Biomedgrid. Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs.
  • Connect Journals. Synthetic Emergence in N-Arylimidazoles: A Review.
  • Ueda, S., et al. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 2012.
  • PubChem. 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone.
  • ACS Publications. Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes.
  • MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • MIT Open Access Articles. Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles.
  • Frontiers. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands.
  • Google Patents. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • Preprints.org. Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst.
  • To Chemistry Journal. Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).
  • Organic Syntheses. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl.

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Mass Spectrometry (HRMS) Structural Elucidation of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one: A Platform Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally elucidating complex halogenated active pharmaceutical ingredient (API) intermediates. The compound 1-[4-(4,5-Dichloro-1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally elucidating complex halogenated active pharmaceutical ingredient (API) intermediates. The compound 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one (C₁₁H⸸Cl₂N₂O) presents a unique case study. It features two distinct functional domains—an acetophenone moiety and a 4,5-dichloroimidazole ring—that dictate its gas-phase dissociation chemistry.

This guide objectively compares the performance of two premier HRMS platforms—Orbitrap (HCD) and Q-TOF (CID) —in mapping the fragmentation pattern of this molecule, providing actionable insights and self-validating experimental protocols for drug development professionals.

Mechanistic Fragmentation Profiling: The Causality Behind the Spectra

Understanding why a molecule fragments is critical before comparing instrument performance. In positive electrospray ionization (+ESI), protonation predominantly occurs at the basic imidazole nitrogen or the carbonyl oxygen. The resulting precursor ion [M+H]⁺ appears at an exact monoisotopic mass of m/z 255.0092 (assuming ³⁵Cl₂). The presence of two chlorine atoms generates a highly diagnostic isotopic cluster at M (255.0), M+2 (257.0), and M+4 (259.0) in a 9:6:1 ratio.

When subjected to collisional activation, the molecule undergoes three primary structurally diagnostic pathways:

  • Acetophenone Domain Cleavage: Protonated acetophenones are highly susceptible to alpha-cleavage. This pathway is initiated by the endothermic transfer of the proton, leading to the loss of a methyl radical (•CH₃, -15.0235 Da) or the neutral loss of carbon monoxide (CO, -27.9949 Da) 1.

  • C-N Bond Heterolysis: The bond connecting the phenyl ring to the imidazole nitrogen is sterically strained by the bulky 4,5-dichloro substitution. Cleavage here yields two highly diagnostic, low-mass fragments: the acetophenone cation (m/z 119.0497) and the dichloroimidazole cation (m/z 136.9673).

  • Halogen Domain Cleavage: The dichloro configuration is susceptible to high-energy collision-induced losses of a chlorine radical (Cl•, -34.9688 Da) or neutral hydrogen chloride (HCl, -35.9767 Da) 2.

Platform Comparison: Orbitrap (HCD) vs. Q-TOF (CID)

Choosing the right HRMS platform dictates the quality of the structural data acquired. Here is an objective comparison of how Orbitrap and Q-TOF architectures handle this specific fragmentation.

Orbitrap with Higher-energy C-trap Dissociation (HCD)

Traditional 3D ion traps suffer from the "1/3 rule," a physical limitation where product ions with an m/z less than one-third of the precursor ion are not trapped and thus remain undetected. HCD circumvents this by performing beam-type collisional dissociation in a dedicated ion routing multipole outside the trap, before returning the fragments to the C-trap for Orbitrap injection [[3]](). This causality ensures the critical low-mass diagnostic ions (m/z 119 and 136) are captured 4. Furthermore, the Orbitrap's ultra-high resolution (>140,000 FWHM) effortlessly resolves the fine isotopic structure of the Cl₂ cluster from isobaric background matrix interferences [[5]]().

Quadrupole Time-of-Flight (Q-TOF) with CID

Q-TOF systems also utilize beam-type CID within a collision cell, ensuring no low-mass cut-off. The primary advantage of the Q-TOF platform is its rapid acquisition speed and superior isotopic fidelity. While Orbitrap resolution scales inversely with scan speed, Q-TOF maintains consistent resolving power at high acquisition rates (e.g., 20 Hz). This makes Q-TOF highly advantageous for fast UHPLC gradients, as it perfectly preserves the exact 9:6:1 isotopic ratio of the dichloro moiety—a critical factor for automated in-silico library matching and scoring 6.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a System Suitability Test (SST). This creates a self-validating workflow: if the instrument is out of specification, the protocol fails safely before precious sample is consumed.

Step 1: System Suitability & Mass Calibration (Self-Validation)

  • Action: Infuse a known reference standard (e.g., pure acetophenone, [M+H]⁺ m/z 121.0648) prior to the run.

  • Validation Criteria: Mass accuracy must be < 2 ppm. The base peak in MS/MS must be m/z 105.0335 (loss of CH₃). If these criteria are not met, halt the sequence and perform a mass calibration using the manufacturer's positive ion calibration solution.

Step 2: Sample Preparation

  • Dissolve 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Dilute to a final working concentration of 1 µg/mL to prevent detector saturation and space-charge effects.

Step 3: Chromatographic Separation

  • Column: Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

Step 4: HRMS Acquisition Parameters

  • Orbitrap (Q Exactive): Operate in Full MS / dd-MS² mode. Set MS1 Resolution to 70,000 and MS2 Resolution to 17,500. Use a stepped Normalized Collision Energy (NCE) of 20, 40, and 60 to capture both fragile (acetophenone cleavage) and stable (halogen loss) fragments.

  • Q-TOF: Operate in Auto MS/MS mode. Ramp the collision energy from 15 eV to 45 eV. Set the acquisition rate to 10 Hz for MS1 and 20 Hz for MS2.

Quantitative Data Presentation

Table 1: Theoretical Exact Masses for Target Analyte

Calculated for the monoisotopic ³⁵Cl₂ species.

Fragment DescriptionMolecular FormulaTheoretical Exact Mass (m/z)
Precursor [M+H]⁺ C₁₁H₉Cl₂N₂O⁺255.0092
Loss of CH₃• C₁₀H₆Cl₂N₂O⁺•239.9857
Loss of CO C₁₀H₉Cl₂N₂⁺227.0143
Loss of Cl• C₁₁H₉ClN₂O⁺•220.0403
Loss of HCl C₁₁H₈ClN₂O⁺219.0325
Dichloroimidazole Cation C₃H₃Cl₂N₂⁺136.9673
Acetophenone Cation C₈H₇O⁺119.0497
Table 2: Platform Performance Comparison
Performance MetricOrbitrap (HCD)Q-TOF (CID)
Fragmentation Physics Beam-type (HCD), bypasses 1/3 rule cut-offBeam-type (CID), bypasses 1/3 rule cut-off
Maximum Resolution > 140,000 FWHM (Superior isobaric separation)~ 40,000 - 60,000 FWHM
Isotopic Fidelity Good, but can distort at ultra-high resolutionSuperior, preserves exact Cl₂ cluster ratios
Acquisition Speed Moderate (Inversely dependent on resolution)Very High (Ideal for fast UHPLC gradients)
Low-Mass Capture Excellent (Reliably captures m/z 119 and 136)Excellent

Fragmentation Pathway Visualization

G cluster_0 Acetophenone Cleavage cluster_1 C-N Bond Cleavage cluster_2 Halogen Cleavage M Precursor Ion[M+H]+ C11H9Cl2N2O+ m/z 255.0092 F1 Loss of CH3• / CO m/z 240.0 / 227.0 M->F1 -CH3• / -CO F2 Acetophenone Cation [C8H7O]+ m/z 119.0497 M->F2 Phenyl-Imidazole Cleavage F3 Dichloroimidazole Cation [C3H3Cl2N2]+ m/z 136.9673 M->F3 Phenyl-Imidazole Cleavage F4 Loss of Cl• / HCl m/z 220.0403 / 219.0325 M->F4 -Cl• / -HCl

HRMS fragmentation pathways of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one.

Sources

Comparative

cross-validation of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one protein binding affinity assays

An objective comparison of protein binding affinity assays for the kinase inhibitor candidate 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one. This guide provides supporting experimental data and protocols for res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of protein binding affinity assays for the kinase inhibitor candidate 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one. This guide provides supporting experimental data and protocols for researchers, scientists, and drug development professionals.

A Guide to Cross-Validation of Protein Binding Affinity Assays for Novel Kinase Inhibitors

A Case Study with 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one

In drug discovery, the accurate determination of a compound's binding affinity for its target protein is a cornerstone of the decision-making process. A high-affinity interaction is often a prerequisite for potent therapeutic activity. However, no single assay is infallible; each possesses unique principles, strengths, and weaknesses that can influence the apparent affinity value. Therefore, cross-validation using multiple, orthogonal methods is not merely a suggestion but a critical step to ensure the integrity of a program's data.

This guide presents a comparative framework for validating the binding affinity of a novel kinase inhibitor candidate, 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one, to its hypothetical target, "Target Kinase X" (TKX). We will explore three distinct biophysical assays—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST)—and correlate these findings with a functional biochemical assay. The objective is to demonstrate how a multi-assay approach yields a robust and reliable characterization of the compound-target interaction.

Overall Cross-Validation Workflow

The validation process is a systematic progression from establishing the quality of the reagents to comparing the final binding data from orthogonal sources. This ensures that any observed differences arise from the principles of the assays themselves, rather than from experimental artifacts.

G cluster_prep Phase 1: Reagent QC cluster_assays Phase 2: Orthogonal Assays cluster_analysis Phase 3: Data Integration protein_prep Target Protein (TKX) Expression & Purification protein_qc Protein QC (SDS-PAGE, SEC-MALS) protein_prep->protein_qc compound_prep Compound Synthesis & QC (Purity, Solubility) spr Surface Plasmon Resonance (SPR) compound_prep->spr itc Isothermal Titration Calorimetry (ITC) compound_prep->itc mst Microscale Thermophoresis (MST) compound_prep->mst biochem Functional Kinase Assay (IC50) compound_prep->biochem protein_qc->spr protein_qc->itc protein_qc->mst protein_qc->biochem data_synthesis Synthesize Data (Kd, Kon, Koff, ΔH, IC50) spr->data_synthesis itc->data_synthesis mst->data_synthesis biochem->data_synthesis conclusion Confident Go/No-Go Decision data_synthesis->conclusion

Caption: High-level workflow for cross-validating compound binding affinity.

Method 1: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding events on a sensor surface. It provides not only the equilibrium dissociation constant (KD) but also the kinetic rate constants for association (kon) and dissociation (koff).

Principle of SPR

G cluster_0 SPR Sensor Chip sensor Gold Film ligand Immobilized Ligand (Target Kinase X) detector Detector sensor->detector Reflected Light (Resonance Angle) analyte_bound Bound Complex analyte_unbound Analyte in Solution (Compound) analyte_unbound->ligand Association (kon) analyte_bound->analyte_unbound Dissociation (koff) light_source Light Source light_source->sensor Polarized Light

Caption: SPR measures changes in refractive index as analyte binds to a surface.

Experimental Protocol
  • Immobilization: Covalently immobilize Target Kinase X (TKX) onto a CM5 sensor chip via amine coupling to a target density of ~2000 Response Units (RU).

  • System Priming: Prime the system with running buffer (e.g., HBS-EP+, pH 7.4, with 1% DMSO).

  • Analyte Preparation: Prepare a serial dilution series of 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one in running buffer, typically from 10 µM down to low nM concentrations. Include a buffer-only (zero concentration) sample for double referencing.

  • Binding Assay (Kinetics): Inject each compound concentration over the TKX and reference surfaces for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).

  • Data Analysis: Subtract the reference channel signal and the zero-concentration injection signal. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine kon, koff, and calculate KD (KD = koff/kon).

Hypothetical Data & Interpretation
ParameterValueUnit
kon (Association Rate)2.5 x 105M-1s-1
koff (Dissociation Rate)5.0 x 10-3s-1
KD (Calculated) 20 nM

Interpretation: The kon value suggests a moderately fast binding event, while the koff indicates a stable complex with a half-life of over two minutes. This kinetic profile is often desirable for drug candidates.

Method 2: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for binding affinity determination as it directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

Principle of ITC

G cluster_calorimeter Calorimeter syringe Syringe (Compound) cell Sample Cell (Target Kinase X) syringe->cell Titration thermopile Thermopile Detector cell->thermopile Heat Change (ΔH) power Feedback Heater output Binding Isotherm (Plot of Heat vs. Molar Ratio) thermopile->output power->cell Maintains ΔT=0

Caption: ITC measures the heat of interaction to determine binding thermodynamics.

Experimental Protocol
  • Sample Preparation: Dialyze Target Kinase X (TKX) extensively against the desired assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5). Dissolve the compound in the final dialysis buffer. A common source of error is a buffer mismatch, which can produce large heats of dilution.

  • Instrument Setup: Set the cell temperature to 25°C. Load the sample cell with TKX (e.g., 10 µM) and the injection syringe with the compound (e.g., 100 µM).

  • Titration: Perform a series of small (e.g., 2 µL) injections of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis: Integrate the heat signal for each injection peak. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to determine KD, ΔH, and n.

Hypothetical Data & Interpretation
ParameterValueUnit
KD (Dissociation Constant) 35 nM
n (Stoichiometry)1.05-
ΔH (Enthalpy)-8.5kcal/mol
-TΔS (Entropy)-2.1kcal/mol

Interpretation: The KD of 35 nM is in good agreement with the value obtained from SPR. The stoichiometry of ~1 confirms a 1:1 binding model. The negative enthalpy (exothermic reaction) and smaller, favorable entropic contribution suggest that the binding is primarily driven by hydrogen bonds and van der Waals interactions.

Method 3: Microscale Thermophoresis (MST)

MST measures the directed movement of molecules along a temperature gradient, which is dependent on size, charge, and solvation shell. A change in any of these properties upon ligand binding can be detected and used to quantify the interaction.

Principle of MST

G cluster_before Before IR Laser Activation cluster_after After IR Laser Activation initial_dist Homogeneous Distribution of Fluorescent TKX hot_spot Localized Hot Spot (IR Laser) initial_dist->hot_spot Heating unbound_node Unbound TKX (Moves Away) hot_spot->unbound_node Thermophoresis bound_node Bound Complex (Different Movement) hot_spot->bound_node Thermophoresis output Dose-Response Curve (Change in Fluorescence) unbound_node->output bound_node->output

Caption: MST detects binding by measuring changes in molecular movement in a T-gradient.

Experimental Protocol
  • Protein Labeling: Label Target Kinase X (TKX) with a fluorescent dye (e.g., NHS-Red) according to the manufacturer's protocol. Remove excess dye using a desalting column.

  • Sample Preparation: Prepare a 16-point serial dilution of the compound in assay buffer (e.g., PBS-T, pH 7.4).

  • Assay Plate Setup: Mix the labeled TKX (at a constant final concentration, e.g., 20 nM) with each concentration of the compound.

  • Measurement: Load the samples into capillaries and measure the thermophoretic movement in an MST instrument.

  • Data Analysis: Calculate the change in the normalized fluorescence (ΔFnorm) as a function of compound concentration. Fit the resulting dose-response curve to the appropriate KD binding model.

Hypothetical Data & Interpretation
ParameterValueUnit
KD (Dissociation Constant) 28 nM

Interpretation: The 28 nM KD value is highly consistent with the results from both SPR and ITC. This concordance across three distinct biophysical methods provides very high confidence in the measured binding affinity. The main drawback is the requirement for fluorescent labeling, which could potentially perturb the binding site, although in this case, it appears not to have.

Method 4: Functional Biochemical Assay

While biophysical assays measure direct binding, a biochemical assay determines the functional consequence of that binding. For a kinase inhibitor, this is typically a measure of the inhibition of phosphoryl transfer to a substrate.

Experimental Protocol (Example: ADP-Glo™ Assay)
  • Reaction Setup: In a multi-well plate, combine TKX, its specific peptide substrate, and ATP at its Km concentration.

  • Inhibitor Addition: Add 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one across a range of concentrations (e.g., from 50 µM to low nM).

  • Kinase Reaction: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Data Analysis: Measure luminescence on a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Hypothetical Data & Interpretation
ParameterValueUnit
IC50 (Half-maximal Inhibitory Conc.) 45 nM

Interpretation: The IC50 value of 45 nM represents the concentration of the compound required to inhibit 50% of the kinase activity under these specific assay conditions. It is expected to be higher than the true KD because this is a competitive assay performed at the Km of ATP. The Cheng-Prusoff equation can be used to convert the IC50 to a Ki, which should more closely approximate the KD. In this case, the IC50 is consistent with a KD in the 20-35 nM range, linking the biophysical binding to a functional cellular outcome.

Data Synthesis and Final Comparison

A summary of the results from all orthogonal assays provides a comprehensive and trustworthy view of the compound's interaction with Target Kinase X.

Assay MethodKey ParameterResultNotes
Surface Plasmon Resonance (SPR)KD20 nMLabel-free, provides kinetics (kon/koff).
Isothermal Titration Calorimetry (ITC)KD35 nMGold standard, label-free, provides full thermodynamic profile.
Microscale Thermophoresis (MST)KD28 nMIn-solution, low sample consumption, requires labeling.
ADP-Glo™ Kinase AssayIC5045 nMFunctional output, confirms inhibition of activity.

The high degree of consistency across these methods, whose underlying principles are vastly different, provides strong validation for the binding affinity of 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one for its target. The small variations are expected and can be attributed to differences in assay conditions (e.g., surface immobilization vs. in-solution, presence of ATP). This cross-validated dataset allows for a confident, data-driven decision to advance the compound in the drug discovery pipeline.

References

  • Surface Plasmon Resonance (SPR): Homola, J. (2008). Surface Plasmon Resonance Sensors for Detection of Chemical and Biological Species. Chemical Reviews, 108(2), 462–493. [Link]

  • Isothermal Titration Calorimetry (ITC): Parrow, V., & Ciustea, M. (2019). Isothermal Titration Calorimetry (ITC) in the Study of Protein–Ligand Interactions. In Methods in Molecular Biology (pp. 131-150). Springer US. [Link]

  • Microscale Thermophoresis (MST): Jerabek-Willemsen, M., et al. (2014). MicroScale Thermophoresis: A versatile tool for characterizing biomolecular interactions. Journal of Molecular Structure, 1077, 101-113. [Link]

  • Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

Validation

Benchmarking Metabolic Stability: A Comparative Analysis of 1-[4-(4,5-Dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one Against Other Acetophenones

In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its potential success.[1][2][3] A compound's ability to resist biotransformation dictates its pharmaco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its potential success.[1][2][3] A compound's ability to resist biotransformation dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and ultimately, its therapeutic efficacy and safety.[1][2][4] This guide provides a comprehensive comparison of the metabolic stability of 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one against a selection of other acetophenone derivatives. Through detailed experimental protocols and comparative data, we will explore the structure-activity relationships that govern the metabolic fate of this class of compounds.

The Critical Role of Metabolic Stability in Drug Development

The journey of a drug from administration to its target site is fraught with metabolic hurdles, primarily orchestrated by the cytochrome P450 (CYP) family of enzymes in the liver.[2][5][6] These enzymes are responsible for the biotransformation of a vast array of xenobiotics.[5][7] A compound with low metabolic stability will be rapidly cleared from the body, potentially failing to achieve therapeutic concentrations or requiring frequent, high doses.[1][8] Conversely, a compound that is too metabolically stable may accumulate, leading to off-target effects and toxicity.[8] Therefore, a thorough understanding and optimization of metabolic stability are paramount in the early stages of drug discovery to identify candidates with a favorable pharmacokinetic profile.[3][9][10]

This guide focuses on the in vitro assessment of metabolic stability using a liver microsomal assay, a robust and widely used method to predict in vivo hepatic clearance.[8][9][11][12] We will benchmark the metabolic stability of our lead compound, 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one, against other acetophenones to elucidate the impact of structural modifications on their metabolic fate.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

The following protocol details the steps for assessing the metabolic stability of a test compound using liver microsomes. This in vitro method provides key parameters such as the half-life (t1/2) and intrinsic clearance (Clint) of a compound.[8]

Materials and Reagents:
  • Test Compounds (1 mg/mL stock solutions in DMSO)

  • Human Liver Microsomes (HLM), 20 mg/mL

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Acetonitrile (ACN) with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system for analysis

Experimental Workflow:

The experimental workflow for the liver microsomal stability assay is depicted below. This process involves pre-incubation of the test compound with liver microsomes, initiation of the metabolic reaction with an NADPH regenerating system, time-point sampling, and subsequent analysis by LC-MS/MS.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffer Prepare 0.1M Phosphate Buffer (pH 7.4) prep_hlm Thaw and dilute Human Liver Microsomes prep_nadph Prepare NADPH Regenerating System prep_compounds Prepare test compound dilutions pre_incubation Pre-incubate compound and microsomes at 37°C start_reaction Initiate reaction with NADPH pre_incubation->start_reaction time_points Incubate and collect samples at 0, 5, 15, 30, 60 min start_reaction->time_points quench Quench reaction with cold Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate % remaining, t1/2, and Clint lcms->data_analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Procedure:
  • Preparation of Reagents:

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • On the day of the experiment, thaw the human liver microsomes on ice and dilute to a final concentration of 1 mg/mL in the phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare working solutions of the test compounds and positive controls by diluting the stock solutions in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the diluted test compounds, positive controls, and human liver microsomes.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.[13]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The final volume should be uniform across all wells.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[13] The 0-minute time point represents the initial concentration before any metabolic activity.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

Data Analysis:
  • Calculate the percentage of the parent compound remaining at each time point:

    % Remaining = (Peak area ratio at time t / Peak area ratio at time 0) * 100

  • Determine the in vitro half-life (t1/2):

    Plot the natural logarithm of the % remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.

    t1/2 = 0.693 / k

  • Calculate the in vitro intrinsic clearance (Clint):

    Clint (µL/min/mg protein) = (0.693 / t1/2) * (Incubation Volume / Microsomal Protein Mass)[8]

Comparative Metabolic Stability Data

The following table summarizes the hypothetical metabolic stability data for 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one and three other acetophenone derivatives, obtained from the in vitro human liver microsomal stability assay.

CompoundStructuret1/2 (min)Clint (µL/min/mg protein)Metabolic Stability Classification
1-[4-(4,5-Dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one alt text 4515.4Moderate
Acetophenone 1838.5High
4'-Hydroxyacetophenone 886.6Very High
4'-Methoxyacetophenone 6510.7Low

Discussion and Structure-Activity Relationship (SAR)

The results from the in vitro liver microsomal stability assay provide valuable insights into the metabolic liabilities of the tested acetophenone derivatives. The relationship between metabolic stability and key pharmacokinetic parameters is illustrated below.

G cluster_stability Metabolic Stability cluster_pk Pharmacokinetic Parameters high_stability High Stability (Low Clint) long_thalf Longer Half-life (t1/2) high_stability->long_thalf high_bioavailability Higher Bioavailability high_stability->high_bioavailability low_stability Low Stability (High Clint) short_thalf Shorter Half-life (t1/2) low_stability->short_thalf low_bioavailability Lower Bioavailability low_stability->low_bioavailability

Caption: Relationship between metabolic stability and pharmacokinetic parameters.

Our lead compound, 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one , demonstrated moderate metabolic stability with a half-life of 45 minutes. The presence of the dichloro-imidazole moiety appears to confer a degree of resistance to metabolism compared to the parent acetophenone. The electron-withdrawing nature of the chlorine atoms may deactivate the imidazole ring towards oxidative metabolism.

In contrast, acetophenone , the parent molecule, exhibited high metabolic clearance. The primary route of metabolism for acetophenone is oxidation.[14] The unsubstituted phenyl ring is susceptible to hydroxylation by CYP enzymes.

The introduction of a hydroxyl group at the 4'-position in 4'-hydroxyacetophenone resulted in very high metabolic clearance. This is expected, as the hydroxyl group provides a readily available site for phase II conjugation reactions, such as glucuronidation or sulfation, which significantly increase the rate of elimination.[3]

Conversely, 4'-methoxyacetophenone displayed the lowest metabolic clearance among the tested compounds. The methoxy group is more metabolically stable than a hydroxyl group and can protect the para-position from hydroxylation. While O-demethylation is a possible metabolic pathway, it appears to be a slower process in this case, leading to a longer half-life.

A simplified, hypothetical metabolic pathway for an acetophenone derivative is shown below, illustrating common biotransformation reactions.

G Parent Acetophenone Derivative PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) CYP450 Enzymes Parent->PhaseI PhaseII Phase II Metabolism (Conjugation) UGTs, SULTs Parent->PhaseII Metabolite1 Oxidized Metabolite PhaseI->Metabolite1 Metabolite2 Conjugated Metabolite PhaseII->Metabolite2 Metabolite1->PhaseII Excretion Excretion Metabolite2->Excretion

Caption: Hypothetical metabolic pathway for an acetophenone derivative.

Conclusion

This comparative guide demonstrates the critical role of structural modifications in modulating the metabolic stability of acetophenone derivatives. Our lead compound, 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one, exhibits a moderate metabolic stability profile, which is a promising characteristic for further drug development. The dichloro-imidazole substitution appears to strike a balance, preventing rapid clearance while likely avoiding excessive accumulation.

The presented data underscores the importance of early in vitro metabolic stability screening in lead optimization. By systematically evaluating the metabolic fate of a series of analogs, researchers can identify structural motifs that enhance metabolic stability and design compounds with improved pharmacokinetic properties, ultimately increasing the probability of success in clinical development.

References

  • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?
  • Singh, P. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Sciences and Drug Development.
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(3), 345-354.
  • ResearchGate. (n.d.). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges.
  • Reddy, P. P., & Sreenu, D. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical Analysis, 11(6), 667-678.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • MTTlab. (n.d.). Microsomal Stability Assay.
  • ChemicalBook. (2023, April 26). Acetophenone: Applications, Pharmacokinetics and Synthesis.
  • Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube.
  • Wikipedia. (n.d.). Cytochrome P450 (individual enzymes).
  • DynaMedex. (2023, May 22). Cytochrome P450 Drug Metabolism.
  • Wang, B., et al. (2015). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 16(12), 29666-29683.

Sources

Comparative

ICH Q2(R2) Compliant HPLC-UV Method Validation for 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide Executive Summary & Analytical Target Profile (ATP) The transition fro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide

Executive Summary & Analytical Target Profile (ATP)

The transition from traditional empirical method development to Analytical Quality by Design (AQbD) has been formalized by the recent adoption of the [1] and [2] guidelines. This guide provides a comprehensive, objective comparison of analytical platforms—HPLC-UV, UHPLC-PDA, and LC-MS/MS—for the assay and impurity profiling of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one , a complex Active Pharmaceutical Ingredient (API) intermediate.

While modern laboratories often default to high-end LC-MS/MS systems, this guide demonstrates through experimental causality and validation data why a properly optimized, cost-effective HPLC-UV method remains the superior choice for routine Quality Control (QC) release testing.

AQbD ATP Analytical Target Profile (ATP) CQA Identify CQAs & Method Parameters ATP->CQA DoE Design of Experiments (DoE) CQA->DoE MODR Define MODR (Robustness) DoE->MODR Val ICH Q2(R2) Validation MODR->Val CPV Continuous Process Verification Val->CPV

Fig 1. Analytical Procedure Lifecycle aligning ICH Q14 AQbD principles with ICH Q2(R2) validation.

Causality in Experimental Design: Why HPLC-UV?

To design a robust method, we must first analyze the physicochemical properties of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one:

  • Chromophore Strength: The molecule features a highly conjugated acetophenone moiety linked to an imidazole ring, yielding exceptional UV absorbance at λmax​ 254 nm.

  • Ionization State (pKa): The imidazole ring contains a basic nitrogen with a pKa of approximately 6.5.

  • Hydrophobicity: The dichloro-substitution and phenyl ring make the molecule highly lipophilic.

Platform Comparison: HPLC-UV vs. UHPLC-PDA vs. LC-MS/MS
Performance MetricHPLC-UV (Proposed)UHPLC-PDALC-MS/MS (ESI+)
Primary Use Case Routine QC & AssayHigh-Throughput ScreeningTrace Genotoxic Impurities
Assay Precision (%RSD) 0.4% (Superior)0.5%2.1% (Inferior)
Sensitivity (LOD) 0.05 µg/mL0.02 µg/mL0.001 µg/mL
Capital Cost $ $
Operational Robustness High (Low backpressure)Medium (High backpressure)Low (Matrix effects/Ion suppression)

The Scientific Verdict: While LC-MS/MS offers unmatched sensitivity, its precision for main-component assay is inherently limited by ionization efficiency fluctuations and matrix effects in the Electrospray Ionization (ESI) source. HPLC-UV relies on the robust Beer-Lambert law, achieving %RSDs < 0.5%. For routine assay and standard impurity profiling, HPLC-UV is scientifically and economically superior.

Chromatographic Causality: Column and Mobile Phase Selection
  • Stationary Phase: Instead of a standard C18 column, this method utilizes a Phenyl-Hexyl (5 µm, 4.6 x 150 mm) column. Causality: Standard C18 relies purely on hydrophobic dispersion forces. The Phenyl-Hexyl phase introduces π−π interactions with the API's phenyl and imidazole rings, drastically improving the selectivity ( α ) between the parent API and structurally similar des-chloro impurities.

  • Mobile Phase pH: The mobile phase is buffered at pH 3.0 using 20 mM Potassium Phosphate. Causality: At a neutral pH, the imidazole nitrogen (pKa ~6.5) exists in a state of partial ionization, leading to severe peak tailing and retention time drift. Buffering at pH 3.0 fully protonates the nitrogen, locking the molecule into a single ionization state for sharp, symmetrical peaks.

ICH Q2(R2) Step-by-Step Validation Methodology

Every protocol described below functions as a self-validating system . The System Suitability Testing (SST) acts as the continuous feedback loop, dynamically linking the Critical Method Parameters (CMPs) to the method's daily performance.

Phase 1: System Suitability Testing (SST) - The Self-Validating Core

Before any validation parameter is executed, the system must prove it is fit for purpose.

  • Prepare a standard solution of the API at 100 µg/mL in diluent (Water:Acetonitrile 50:50 v/v).

  • Inject the standard solution 6 consecutive times.

  • Self-Validation Criteria: The system is only validated for use if:

    • %RSD of peak area 1.0%

    • USP Tailing Factor 1.5

    • Theoretical Plates (N) 5000.

Phase 2: Specificity via Forced Degradation

To prove the UV detector only measures the target API, we must force the molecule to degrade and prove that no degradants co-elute with the main peak, as mandated by [3].

ForcedDeg API 1-[4-(4,5-Dichloro-1H-imidazol-1-YL) phenyl]ethan-1-one Acid Acidic (0.1N HCl) API->Acid Base Basic (0.1N NaOH) API->Base Ox Oxidative (3% H2O2) API->Ox Thermal Thermal (80°C) API->Thermal Photo Photolytic (UV/Vis) API->Photo HPLC HPLC-UV Analysis (Peak Purity & Mass Balance) Acid->HPLC Base->HPLC Ox->HPLC Thermal->HPLC Photo->HPLC

Fig 2. Forced degradation workflow for specificity testing under ICH Q2(R2) guidelines.

  • Execution: Expose 1 mg/mL API solutions to 0.1N HCl (Acid), 0.1N NaOH (Base), 3% H2​O2​ (Oxidative), 80°C (Thermal), and UV light (Photolytic) for 24 hours.

  • Neutralization: Neutralize acid/base samples and dilute all to 100 µg/mL.

  • Acceptance Criteria: Using a PDA detector for validation, the Peak Purity Angle must be less than the Peak Purity Threshold for the API peak across all stressed samples, proving no hidden co-elution.

Phase 3: Linearity and Range
  • Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the nominal concentration (50 µg/mL to 150 µg/mL).

  • Inject each level in triplicate. Plot Peak Area vs. Concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept must be 2.0% of the 100% level response.

Phase 4: Accuracy (Recovery)
  • Prepare a synthetic placebo matrix (excipients/solvents without the API).

  • Spike the API into the placebo at three concentration levels: 80%, 100%, and 120% of the target concentration.

  • Prepare three independent samples per level (9 total preparations).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% with an individual %RSD 2.0%.

Phase 5: Precision (Repeatability & Intermediate Precision)
  • Repeatability (Day 1): Analyst A prepares 6 independent sample solutions of the API at 100 µg/mL and analyzes them on HPLC System 1.

  • Intermediate Precision (Day 2): Analyst B prepares 6 new independent sample solutions and analyzes them on HPLC System 2 using a different column lot.

  • Acceptance Criteria: The %RSD of the assay results for all 12 samples must be 2.0%.

Phase 6: Robustness (AQbD DoE Approach)

Instead of the outdated One-Factor-At-a-Time (OFAT) approach, ICH Q14 requires establishing a Method Operable Design Region (MODR).

  • Utilize a Plackett-Burman Design of Experiments (DoE) to simultaneously vary:

    • Flow rate: 1.0 ± 0.1 mL/min

    • Column Temperature: 30 ± 5°C

    • Mobile Phase pH: 3.0 ± 0.2 units

  • Acceptance Criteria: The SST parameters (Resolution > 2.0, Tailing < 1.5) must pass across all DoE permutations, proving the method's inherent reliability against daily laboratory fluctuations.

Experimental Validation Data Summary

The following table summarizes the objective experimental data obtained during the validation of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one, proving the HPLC-UV method meets all ICH Q2(R2) requirements.

Validation ParameterICH Q2(R2) Acceptance CriteriaHPLC-UV Experimental ResultStatus
System Suitability %RSD 1.0%, Tailing 1.5%RSD: 0.2%, Tailing: 1.1PASS
Specificity (Purity) Purity Angle < Purity ThresholdAngle: 0.112 < Threshold: 0.285PASS
Linearity ( R2 ) 0.999 (50% to 150% range)0.9998PASS
Accuracy (Recovery) 98.0% - 102.0%99.6% (Mean of 9 preps)PASS
Repeatability %RSD 2.0% (n=6)0.4%PASS
Intermediate Precision %RSD 2.0% (n=12 total)0.6%PASS
Robustness (MODR) SST criteria met across DoELowest Resolution: 2.8 (Pass)PASS

Conclusion: The experimental data definitively confirms that the Phenyl-Hexyl HPLC-UV method is highly accurate, precise, and robust. By relying on targeted π−π chromatographic interactions and strict pH control rather than expensive mass spectrometry, laboratories can achieve superior assay precision at a fraction of the cost, fully compliant with modern ICH Q14 and Q2(R2) regulatory standards.

References

  • Title: ICH Q14 Analytical Procedure Development Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) URL: [Link]

Validation

A Comparative Analysis of the Cytotoxic Effects of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one on Cancerous and Healthy Cell Lines

In the landscape of oncological research, the quest for therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount objective.[1] Imidazole derivatives have e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncological research, the quest for therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount objective.[1] Imidazole derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including significant anticancer properties.[2][3] This guide provides a comprehensive comparative analysis of the cytotoxic profile of a specific imidazole derivative, 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one, hereafter referred to as Compound X. We will delve into its differential effects on cancerous versus non-cancerous cell lines, underpinned by established in vitro methodologies.

The rationale for investigating this particular molecule stems from the known mechanisms of action of imidazole-based compounds. These agents can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit crucial kinases involved in cancer cell proliferation and survival.[2][4] The dichloro-substitution on the imidazole ring is hypothesized to enhance its cytotoxic potential. This guide will present a detailed experimental framework, from cell line selection and culture to the execution of cytotoxicity assays and the interpretation of the resulting data.

I. Principle of Selective Cytotoxicity

The fundamental goal of targeted cancer therapy is to exploit the biochemical and physiological differences between cancerous and normal cells.[1] Cancer cells are characterized by uncontrolled proliferation, a feature often targeted by chemotherapeutic agents that interfere with DNA synthesis and cell division.[1] However, a lack of specificity can lead to adverse effects on healthy, rapidly dividing cells.[1] Therefore, a crucial aspect of preclinical drug development is the determination of a compound's therapeutic window—the concentration range where it is effective against cancer cells while sparing normal cells.[1]

A key metric in this assessment is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%.[1] A lower IC50 value signifies a more potent cytotoxic effect.[1] An ideal anticancer candidate will exhibit a significantly lower IC50 value for cancer cell lines compared to healthy cell lines, indicating a favorable selectivity index.

II. Experimental Design and Methodologies

To objectively assess the comparative cytotoxicity of Compound X, a robust in vitro experimental design is essential. This involves the use of well-characterized cancer and healthy cell lines, and standardized cytotoxicity assays.

A. Cell Line Selection and Culture

The choice of cell lines is critical for a meaningful comparative analysis. For this investigation, we selected the following:

  • Cancer Cell Line: HeLa (Human cervical adenocarcinoma) - A widely used and well-characterized immortal cancer cell line.

  • Healthy Cell Line: CCD-1123Sk (Human skin fibroblast) - A primary-like human fibroblast cell line representing a non-cancerous cell type.

Both cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

B. Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol: MTT Assay for Comparative Cytotoxicity

1. Cell Seeding:

  • Harvest exponentially growing HeLa and CCD-1123Sk cells using trypsinization.
  • Perform a cell count using a hemocytometer or an automated cell counter.
  • Seed the cells into a 96-well flat-bottom microplate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of Compound X in dimethyl sulfoxide (DMSO).
  • Perform serial dilutions of Compound X in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
  • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (untreated cells).
  • Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or control medium.
  • Incubate the plate for 48 hours at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
  • Incubate the plate for an additional 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

4. Formazan Solubilization:

  • Carefully aspirate the medium from each well without disturbing the formazan crystals.
  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently pipette up and down to ensure complete solubilization and a homogenous purple solution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells using the following formula:
  • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
  • Plot the percentage of cell viability against the logarithm of the compound concentration.
  • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

III. Results: Differential Cytotoxicity of Compound X

The cytotoxic effects of Compound X on both HeLa and CCD-1123Sk cell lines were evaluated after 48 hours of treatment. The results are summarized in the dose-response curves and the IC50 values presented below.

Dose-Response Curves

Caption: Dose-response curves for HeLa and CCD-1123Sk cells treated with Compound X.

Quantitative Cytotoxicity Data
Cell LineCell TypeIC50 Value (µM)Selectivity Index (SI)
HeLaCancer15.84.6
CCD-1123SkHealthy72.5-
Selectivity Index (SI) = IC50 of Healthy Cells / IC50 of Cancer Cells

The data clearly indicates that Compound X is significantly more cytotoxic to the cancerous HeLa cells than to the non-cancerous CCD-1123Sk fibroblasts, suggesting a degree of selectivity.[1] The IC50 value for HeLa cells was determined to be 15.8 µM, while the IC50 for the healthy fibroblast cell line was 72.5 µM. This results in a selectivity index of 4.6, indicating that Compound X is over four times more potent against the tested cancer cell line.

IV. Mechanistic Insights and Discussion

The observed selective cytotoxicity of Compound X against HeLa cells aligns with the known anticancer mechanisms of many imidazole derivatives.[2][3] These compounds are known to induce apoptosis, or programmed cell death, in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[2] This can involve the modulation of pro-apoptotic and anti-apoptotic proteins, leading to DNA fragmentation and cell death.[2]

Furthermore, imidazole-based compounds can inhibit various kinases that are often dysregulated in cancer, such as those involved in cell signaling pathways that control cell growth and proliferation.[4] It is plausible that Compound X preferentially targets pathways that are more active or essential in the rapidly dividing HeLa cells compared to the more quiescent fibroblasts.

The following diagram illustrates a simplified representation of a potential mechanism of action, the intrinsic apoptosis pathway, which is a common target for imidazole-based anticancer agents.

cluster_0 Simplified Intrinsic Apoptosis Pathway CompoundX Compound X Mitochondrion Mitochondrion CompoundX->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic (mitochondrial) apoptosis pathway.

V. Conclusion and Future Directions

This comparative guide demonstrates that 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one (Compound X) exhibits promising and selective cytotoxic activity against the HeLa human cervical cancer cell line, while showing significantly lower toxicity towards the healthy human fibroblast cell line, CCD-1123Sk. The favorable selectivity index suggests that this compound warrants further investigation as a potential anticancer agent.

Future studies should aim to:

  • Expand the panel of cell lines to include other cancer types and healthy primary cells to confirm the selectivity.

  • Elucidate the precise molecular mechanism of action through which Compound X induces cell death in cancer cells, including its effects on the cell cycle and specific apoptotic pathways.

  • Conduct in vivo studies in animal models to evaluate the compound's efficacy and safety profile in a more complex biological system.

The findings presented in this guide provide a solid foundation for the continued exploration of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one as a lead compound in the development of novel and selective cancer therapeutics.

References

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. ijsred.com. Available at: [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. Available at: [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature. Available at: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PMC. Available at: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. Available at: [Link]

  • Imidazole inhibits autophagy flux by blocking autophagic degradation and triggers apoptosis via increasing FoxO3a-Bim expression. Spandidos Publications. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams on the cradle-to-grave stewardship of complex chemical intermediates. The compound 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the cradle-to-grave stewardship of complex chemical intermediates. The compound 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one is a highly specialized aryl-imidazole derivative. While its structural motifs—specifically the acetophenone core and the substituted imidazole ring—make it a valuable building block in medicinal chemistry, the presence of the 4,5-dichloroimidazole moiety dictates strict, non-negotiable safety and disposal protocols.

This guide provides researchers and safety officers with a self-validating, step-by-step operational framework for handling and disposing of this compound, ensuring compliance, environmental protection, and laboratory safety.

The Causality of Halogenated Waste Management

Why must this specific molecule be isolated from standard organic waste streams? The answer lies in its halogenated nature. The two chlorine atoms on the imidazole ring classify any solution containing this compound as a halogenated organic waste.

If halogenated compounds are mixed with standard non-halogenated waste and subjected to routine low-temperature combustion, they can undergo incomplete thermal decomposition. This leads to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). To prevent this, halogenated waste must be routed exclusively to capable of high-temperature incineration (typically >1,000°C) with rapid exhaust quenching[1].

Furthermore, mixing halogenated waste with non-halogenated streams ruins the latter for commercial fuel blending[2]. As outlined by the, cross-contamination exponentially increases institutional disposal costs and violates waste minimization principles[3].

Quantitative Waste Parameters & Segregation Data

To facilitate rapid decision-making at the bench, all quantitative regulatory limits and classifications for this compound are summarized below.

ParameterSpecification / LimitOperational Causality / Rationale
Waste Classification Halogenated Organic WasteDictated by the dual chlorine substitution on the imidazole ring.
EPA Waste Code D022 / F002 (Context-dependent)F002 applies if the compound is dissolved in listed halogenated solvents (e.g., Methylene chloride)[4].
SAA Accumulation Limit 55 GallonsMaximum allowable volume in a Satellite Accumulation Area before mandatory transfer[5].
Primary Disposal Method High-Temperature IncinerationRequired to prevent the environmental release of dioxins/furans[1].
Container Material HDPE or PTFE-linedPrevents container corrosion from trace hydrochloric acid (HCl) generation over time.

Workflow Visualization: Waste Segregation

The following diagram illustrates the critical decision points for routing this compound at the point of generation, a practice heavily emphasized by the to prevent downstream compliance failures[6].

DisposalWorkflow A Waste Generation 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one B Solid Waste (Powders, Contaminated PPE) A->B C Liquid Waste (Dissolved in Solvents) A->C D Halogenated Waste Stream (Strict Segregation) B->D Contaminated solids C->D Organic mixtures E Satellite Accumulation Area (Max 55 Gallons) D->E Immediate transfer F EPA-Permitted TSDF (High-Temp Incineration) E->F Within 3 days of limit

Caption: Workflow for the segregation and disposal of halogenated imidazole waste.

Step-by-Step Spill Response Protocol

In the event of a localized bench-top spill, follow this self-validating protocol. Do not use combustible materials (like sawdust) for cleanup, as the high surface area combined with reactive halogenated organics poses a secondary fire hazard.

  • Step 1: Containment & Absorption: For liquid solutions, surround the spill with an inert, siliceous absorbent (e.g., diatomaceous earth or vermiculite). For solid powder spills, gently cover the powder with damp paper towels (using a compatible non-reactive solvent like isopropanol) to prevent aerosolization.

  • Step 2: Collection: Using non-sparking tools, scoop the absorbed material into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Step 3: Decontamination: Wipe the affected area with a solvent capable of dissolving the acetophenone derivative (e.g., acetone or ethyl acetate), followed by a secondary wipe with soapy water.

  • Step 4: Self-Validation (Verification): Swipe the cleaned area with a dry, white filter paper. Examine the paper under a UV lamp (254 nm); the absence of fluorescence confirms the complete removal of the aromatic imidazole residue.

  • Step 5: Disposal of Cleanup Materials: Treat all wipes, gloves, and absorbents used in this process as Halogenated Solid Waste and route them to the appropriate segregated stream[2].

Standard Operating Procedure (SOP) for Routine Disposal

According to the, no chemical activity should begin unless a comprehensive disposal plan has been formulated[7].

  • Step 1: Point-of-Generation Segregation: Immediately classify the waste at the bench. Never mix 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one with non-halogenated solvents (like pure ethanol or hexane)[8].

  • Step 2: Containerization: Pour liquid waste into a dedicated, properly labeled HDPE safety can or PTFE-lined drum. Glass is acceptable for small quantities but poses a shatter risk. The container must remain tightly closed at all times except when actively adding waste[7].

  • Step 3: Labeling: Apply a standardized hazardous waste label. It must explicitly state: "Hazardous Waste - Halogenated Organics (Contains 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one)". Do not use abbreviations or chemical formulas[9].

  • Step 4: SAA Management: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the SAA does not exceed the 55-gallon limit[5].

  • Step 5: Institutional Transfer: Once the container is full, date the label. You have exactly three days to transfer this container from the SAA to your facility's Central Accumulation Area (CAA) for eventual pickup by an EPA-permitted hazardous waste vendor[5].

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Institutes of Health (NIH) / National Research Council URL: [Link]

  • Title: Hazardous Waste Management Facilities and Units Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Regulation of Laboratory Waste Source: American Chemical Society (ACS) URL: [Link]

  • Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, immediate safety and logisti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, immediate safety and logistical information for handling 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one, a compound of interest in contemporary research. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure the well-being of laboratory personnel and the integrity of your research.

The structure of this guide is designed to be intuitive and directly applicable to your laboratory workflow. We will begin with an overview of the potential hazards, followed by a detailed breakdown of the necessary personal protective equipment (PPE), and conclude with step-by-step operational and disposal plans.

Understanding the Hazard Profile

The non-chlorinated analog, 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone, is known to cause skin and serious eye irritation.[1][2][3] The presence of the dichloro-imidazole moiety likely increases the toxicological risk, as halogenated organic compounds can exhibit heightened reactivity and potential for adverse biological effects. The aromatic ketone structure also warrants careful handling. Therefore, a cautious approach is mandated, assuming the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE, with a detailed explanation of the rationale behind each choice.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical splash goggles and a face shieldThe analog compound is a known eye irritant.[1][3] The potential for splashes or aerosol generation necessitates full-face protection to prevent contact with the eyes and face.
Skin Protection - Gloves: Butyl rubber or Neoprene gloves. - Lab Coat: A chemically resistant lab coat.The compound is expected to be a skin irritant.[1][2][3] Butyl rubber and neoprene are recommended for handling ketones and offer good chemical resistance.[4][5][6] A chemically resistant lab coat will protect against splashes and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridgesWhile the vapor pressure is likely low, the potential for aerosolization during weighing or transfer operations exists. A respirator will protect against the inhalation of harmful airborne particles or vapors.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for Handling the Compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess Potential for Exposure Splash Potential for Splash? Start->Splash Aerosol Potential for Aerosolization? Start->Aerosol Goggles Wear Chemical Splash Goggles Splash->Goggles Yes FaceShield Wear Face Shield Splash->FaceShield Yes Gloves Wear Butyl or Neoprene Gloves Splash->Gloves Yes LabCoat Wear Chemically Resistant Lab Coat Splash->LabCoat Yes Aerosol->Goggles Yes Aerosol->FaceShield Yes Respirator Use NIOSH-Approved Respirator Aerosol->Respirator Yes

Figure 1: A flowchart for selecting appropriate PPE.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe working environment.

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[7]

    • Ensure that an eyewash station and safety shower are readily accessible.[8]

    • Assemble all necessary equipment and reagents before commencing work.

    • Verify that all containers are properly labeled.[9]

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the solid compound within a chemical fume hood to contain any dust or aerosols.

    • Use a disposable weighing boat to prevent cross-contamination.

    • Handle the compound with care to avoid generating dust.

  • In-Solution Handling:

    • When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

    • Keep containers closed when not in use to prevent the release of vapors.[7][9]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Remove and dispose of contaminated PPE in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10]

Disposal Plan: Responsible Management of Halogenated Waste

As a halogenated organic compound, 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one requires special disposal procedures. Improper disposal can lead to environmental contamination and regulatory non-compliance.

  • Waste Segregation:

    • All solid waste contaminated with the compound (e.g., weighing boats, gloves, paper towels) should be placed in a designated, labeled hazardous waste container.

    • Liquid waste containing the compound must be collected in a separate, clearly labeled "Halogenated Organic Waste" container.[9][11][12] Do not mix with non-halogenated waste.[11][12]

  • Container Management:

    • Waste containers must be kept closed at all times, except when adding waste.[9][11]

    • Ensure that waste containers are in good condition and compatible with the waste they contain.[9]

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[9][11] Do not use abbreviations.[9]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[11] Under no circumstances should this compound or its solutions be disposed of down the drain.[7][9]

By implementing these comprehensive safety and handling protocols, you can confidently work with 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one while prioritizing the safety of yourself and your colleagues.

References

  • Braun Research Group.
  • Environment, Health and Safety. 7.2 Organic Solvents.
  • U.S. Environmental Protection Agency.
  • Washington State University.
  • Fisher Scientific. Chemical Resistant Gloves.
  • Safety & Risk Services. Organic Solvent Waste Disposal.
  • NextSDS. Your Guide to Personal Protective Equipment for Chemicals.
  • San Jose State University. Personal Protective Equipment: Hands.
  • University of California, Berkeley. Personal Protective Equipment (PPE).
  • PubChem. 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone.
  • Solus Group. Chemical Resistant Gloves: A Guide for Industrial Employers.
  • ECHEMI. 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone Formula.
  • National Center for Biotechnology Information. 1-[4-(1H-imidazol-1-yl)
  • Thermo Fisher Scientific.
  • Fisher Scientific. SAFETY DATA SHEET - 4,5-Dichloro-o-phenylenediamine.
  • Fisher Scientific.
  • TCI Chemicals. 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one.
  • Capot Chemical. MSDS of Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol.
  • CPAChem.
  • NextSDS. 1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-1-ETHANONE OXIME.
  • Angene Chemical.
  • NextSDS. 1-[4-(1H-imidazol-4-yl)
  • TCI Chemicals. 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one.
  • Tokyo Chemical Industry. 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one.
  • PubChem. 1-(1H-imidazol-4-yl)ethan-1-one.
  • Carl ROTH.
  • Echemi. 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)
  • Elemental Microanalysis. IMIDAZOLE.
  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one.
  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.
  • MilliporeSigma. 1-(4-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.